Alisol G
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDANGOFVYODW-XCXJHVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318735 | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-46-3 | |
| Record name | Alisol G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Alisol G: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine.[1] This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound and related alisol compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Biological Activities and Pharmacological Effects
This compound and its derivatives exhibit a wide range of pharmacological properties, including hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] These activities are attributed to their ability to modulate various cellular signaling pathways.
Table 1: Summary of Quantitative Data for this compound and Related Compounds
| Compound | Biological Activity | Cell Line/Model | Quantitative Data | Reference |
| This compound | FXR Transactivation | HepG2 cells | EC50: 24.09 μM | [3] |
| Alisol F | sEH Inhibition | IC50: 10.06 μM | [1] | |
| 3β-hydroxy-25-anhydro-Ali-F | sEH Inhibition | IC50: 30.45 μM | [1] | |
| 11-deoxy-25-anhydro-Ali-E | sEH Inhibition | IC50: 7.15 μM | [1] | |
| 11-deoxy-Ali-B | sEH Inhibition | IC50: 5.94 μM | [1] | |
| Alisol B 23-acetate | Anti-proliferative | A549 (NSCLC) | Effective concentrations: 6 and 9 mM | [4] |
| Alisol A | Anti-proliferative | SCC-9 and HSC-3 (Oral Cancer) | 100 μM reduced viability to 17.8% and 31.1% respectively | [5] |
| Alisol A 24-acetate | ROS Production | HepG2/VIN | Increased at 10 μM | [6][7] |
| Alisol B 23-acetate | ROS Production | HepG2/VIN | Increased at 10 μM | [6][7] |
Hepatoprotective Effects
This compound and related compounds have demonstrated significant hepatoprotective activities. They are being studied for their potential in mitigating liver damage from various toxins and in the context of non-alcoholic fatty liver disease (NAFLD).[2][8]
Signaling Pathways in Hepatoprotection
One of the key mechanisms underlying the hepatoprotective effects of alisol compounds is the regulation of metabolic pathways. For instance, Alisol B has been shown to alleviate hepatocyte lipid accumulation by modulating the RARα-PPARγ-CD36 cascade.[9][10]
Caption: Alisol B signaling in hepatoprotection.
Anti-Inflammatory Effects
Alisol compounds exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2]
Key Signaling Pathways in Inflammation
Alisol F and 25-anhydroalisol F have been shown to suppress the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6 by inhibiting the MAPK/STAT3/NF-κB pathway.[1][11] Alisol B 23-acetate has been found to ameliorate intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.[1][12]
Caption: Anti-inflammatory signaling of Alisol derivatives.
Anti-Cancer Activity
Various alisol derivatives have demonstrated anti-cancer properties, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest.[1][2][13][14]
Signaling Pathways in Cancer
Alisol A has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by targeting the Hippo signaling pathway, specifically by acting as a potent inhibitor of YAP.[14] In non-small cell lung cancer cells, Alisol B 23-acetate induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Furthermore, Alisol A has been found to trigger apoptosis in oral cancer cells through the JNK/p38 MAPK-mediated apoptotic cascade.[5][15]
Caption: Anti-cancer signaling pathways of Alisol A and B 23-acetate.
Metabolic Regulation
Alisol compounds have been investigated for their beneficial effects on metabolic disorders.[8] Alisol A, for example, has been shown to attenuate high-fat-diet-induced obesity and related metabolic dysfunctions through the AMPK/ACC/SREBP-1c pathway.[16] It has also been found to ameliorate vascular cognitive impairment by regulating cholesterol and autophagy via the AMPK/NAMPT/SIRT1 signaling axis.[17]
Caption: Metabolic regulatory pathways of Alisol A.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to study the effects of this compound and its derivatives.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the compound. After incubation, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance is then measured to determine the percentage of viable cells.[5][14]
-
Colony Formation Assay: To evaluate the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with the compound. After a period of growth (e.g., 1-2 weeks), colonies are fixed, stained (e.g., with crystal violet), and counted.[14]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Used for both cell cycle and apoptosis analysis. For cell cycle analysis, cells are fixed, treated with RNase, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). For apoptosis, cells are stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][14]
-
Western Blotting: To detect the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[4][5][14]
In Vivo Animal Models
-
Non-alcoholic Steatohepatitis (NASH) Mouse Model: Induced by a high-fat diet plus carbon tetrachloride (DIO+CCl4) or a choline-deficient and amino acid-defined (CDA) diet. Alisol compounds are administered to assess their effects on liver histology, lipid accumulation, inflammation, and fibrosis.[9][10]
-
Osteoarthritis Rat Model: Induced by intra-articular injection of monosodium iodoacetate (MIA). The therapeutic effects of alisol derivatives are evaluated by assessing cartilage degeneration, inflammation, and oxidative stress.[18][19]
General Experimental Workflow
Caption: A generalized workflow for evaluating this compound's bioactivity.
Conclusion
This compound and its related triterpenoids from Alisma orientale are a promising class of natural products with a diverse range of pharmacological activities. Their potential as hepatoprotective, anti-inflammatory, anti-cancer, and metabolic regulatory agents is supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as AMPK, PI3K/AKT/mTOR, and Hippo, provides a strong foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals to advance the investigation of this compound and its derivatives as potential therapeutic agents for various human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compounds solasonine and alisol B23-acetate target GLI3 signaling to block oncogenesis in MED12-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Protostane Triterpenoid Alisol G: A Technical Guide to its Natural Sourcing, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol G, a protostane-type triterpenoid, is a significant bioactive compound naturally occurring in the rhizome of Alisma orientalis (Sam.) Juzep., a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, quantitative data, and a key signaling pathway associated with this compound. The information presented herein is intended to support research and development efforts focused on this promising natural product.
Natural Source and Botanical Origin
This compound is primarily isolated from the dried rhizome of Alisma orientalis, a perennial aquatic plant belonging to the Alismataceae family.[1][2][3] This plant is also sometimes referred to as Alisma plantago-aquatica. The rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, are the primary plant part utilized for the extraction of this compound and other related triterpenoids.[1]
Isolation and Purification of this compound
Experimental Protocol: Isolation of this compound
1. Preparation of Plant Material:
-
Dried rhizomes of Alisma orientalis are pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
The powdered rhizomes (e.g., 1 kg) are macerated with 80% ethanol (B145695) (v/v) at a ratio of 1:10 (w/v) at 60°C for 8 hours.[2]
-
The extraction process is repeated three times to ensure exhaustive extraction of the triterpenoids.
-
The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The approximate yield of the crude ethanol extract is around 18%.[2]
3. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.
4. Column Chromatography:
-
The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity is gradually increased, for example, starting with n-hexane:ethyl acetate (9:1), and progressing to 100% ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Fractions containing compounds with similar TLC profiles to that of this compound are pooled and concentrated.
5. High-Performance Liquid Chromatography (HPLC):
-
Further purification of the enriched fractions is achieved by preparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[6]
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed under reduced pressure to yield purified this compound. Purity of over 98% is achievable.
Quantitative and Spectroscopic Data
Table 1: Physicochemical and Quantitative Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₈O₄ | N/A |
| Molecular Weight | 472.70 g/mol | N/A |
| Typical Yield (Crude Extract) | ~18% from dried rhizomes | [2] |
| Purity (Post-HPLC) | >98% (representative) | [4] |
Table 2: Spectroscopic Data for this compound (Representative)
| Technique | Data | Reference(s) |
| ¹H NMR | Data not available in a compiled format. Characteristic signals for protostane (B1240868) triterpenoids include multiple methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups. | [7][8][9][10] |
| ¹³C NMR | Data not available in a compiled format. Characteristic signals include a carbonyl carbon, quaternary carbons, and carbons associated with hydroxyl groups and double bonds. | [7][8][9][10][11] |
| ESI-MS/MS | Precursor Ion [M+H]⁺: m/z 473. Characteristic fragment ions would result from the loss of water molecules (-18 Da) and cleavage of the side chain. | [12] |
Signaling Pathway Interactions
This compound has been identified as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This interaction has significant implications for cholesterol metabolism and may also influence other cellular processes through the NODAL signaling pathway.
This compound and the PCSK9-LDLR Pathway
PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol from the bloodstream.[13][14][15][16] By inhibiting PCSK9, this compound can increase the number of LDLRs on the cell surface, leading to enhanced LDL cholesterol uptake and lower plasma LDL levels.
PCSK9 and the NODAL Signaling Pathway
Recent research has indicated a role for PCSK9 in regulating the NODAL signaling pathway, which is crucial for embryonic development and has been implicated in cell proliferation.[17][18][19] PCSK9 can interfere with the NODAL pathway by regulating the expression of its endogenous inhibitor DACT2.[17][18] This interaction leads to changes in the phosphorylation of SMAD2, a key downstream effector of the NODAL pathway. The inhibitory effect of this compound on PCSK9 suggests a potential indirect influence on this developmental and proliferative pathway.
Conclusion
This compound is a readily accessible natural product from Alisma orientalis with significant potential for therapeutic applications, particularly in the regulation of cholesterol metabolism. The isolation and purification of this compound can be achieved through standard phytochemical techniques. Its demonstrated inhibition of PCSK9 highlights a clear mechanism of action and provides a strong rationale for further investigation into its therapeutic efficacy and its broader effects on related signaling pathways. This guide serves as a foundational resource for researchers to advance the study of this promising bioactive compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. nps.org.au [nps.org.au]
- 14. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 15. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of Alisol G in animal models.
An In-Depth Technical Guide to the In Vivo Efficacy of Alisol Triterpenoids in Animal Models
Introduction
Alisol triterpenoids, a class of tetracyclic triterpenoid (B12794562) compounds primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention in the scientific community for their diverse pharmacological activities. These natural products, including Alisol A, Alisol B, and their acetate (B1210297) derivatives, have demonstrated a range of therapeutic effects in various preclinical animal models.[1] This guide provides a comprehensive overview of the in vivo efficacy of these compounds, focusing on their effects in models of vascular cognitive impairment, osteoarthritis, and cancer. It details the experimental protocols used in key studies, presents quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams. While a broad class of Alisol compounds has been investigated, this guide focuses on those with substantial in vivo data, such as Alisol A and its derivatives, due to the limited specific research on Alisol G.
Vascular Cognitive Impairment
Alisol A has shown neuroprotective effects in animal models of atherosclerosis-related vascular cognitive impairment (VCI).[2][3] Studies suggest that its mechanism involves the regulation of cholesterol metabolism, reduction of oxidative stress, and restoration of mitochondrial function.[2][3]
Quantitative Data: Efficacy in a VCI Mouse Model
| Compound | Animal Model | Dosage & Administration | Key Efficacy Metrics | Reference |
| Alisol A | Ldlr-/- mice with VCI induced by high-fat diet and left common carotid artery ligation | Not specified in abstract | Significantly ameliorated cognitive impairment; Restored cholesterol homeostasis; Suppressed oxidative stress; Inhibited glial activation; Preserved neuronal structure and function; Reactivated mitophagic flux. | [2][3] |
Experimental Protocol: VCI Mouse Model
A common methodology for inducing VCI in mice to test the efficacy of compounds like Alisol A is detailed below.
-
Animal Model: Ldlr-/- mice, which are genetically deficient in the low-density lipoprotein receptor, making them susceptible to atherosclerosis.[2][3]
-
Disease Induction:
-
Treatment: Alisol A is administered to the treatment group over a specified period.
-
Outcome Assessment:
-
Cognitive Function: Evaluated using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: Brain and plasma samples are analyzed for cholesterol levels, markers of oxidative stress (e.g., ROS), and inflammatory cytokines.[2]
-
Molecular Analysis: Western blotting is used to measure the expression of proteins in key signaling pathways (e.g., AMPK, SIRT1, PINK1/PARKIN).[2][3]
-
Histology: Brain tissues are examined to assess neuronal damage, glial activation, and mitochondrial morphology.[2]
-
Signaling Pathways and Workflows
The neuroprotective effects of Alisol A in VCI are mediated by complex signaling networks.
Caption: Workflow for evaluating Alisol A in a VCI mouse model.
The mechanism involves the activation of the AMPK/NAMPT/SIRT1 signaling axis, which plays a crucial role in cellular energy homeostasis and stress resistance.
Caption: Alisol A signaling pathway in neuroprotection.[2][3]
Osteoarthritis
Alisol A 24-acetate (ALA-24A), an active triterpene extracted from Alisma orientale, has demonstrated therapeutic potential in ameliorating osteoarthritis progression by targeting oxidative stress and inflammation.[4]
Quantitative Data: Efficacy in an Osteoarthritis Rat Model
| Compound | Animal Model | Dosage & Administration | Key Efficacy Metrics | Reference |
| Alisol A 24-acetate (ALA-24A) | Sprague-Dawley rats with MIA-induced osteoarthritis | 5 mg/kg/day (low dose) & 10 mg/kg/day (high dose), intraperitoneal injection | Alleviated osteoarthritis progression; Reduced levels of oxidative stress and inflammation. | [4] |
Experimental Protocol: Osteoarthritis Rat Model
The monosodium iodoacetate (MIA)-induced model is a standard method for studying osteoarthritis in rats.
-
Animal Model: Eight-week-old male Sprague-Dawley rats.[4]
-
Disease Induction: Osteoarthritis is induced by a single intra-articular injection of MIA into the knee joint, which causes chondrocyte death and cartilage degradation.
-
Treatment Groups:
-
Outcome Assessment:
-
Histological Analysis: Knee joint tissues are stained (e.g., with Safranin O-Fast Green) to assess cartilage damage.
-
Biochemical Assays: Levels of inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., MDA, ROS) in cartilage and synovial fluid are measured.[4]
-
Protein Expression: Western blot analysis is used to determine the levels of proteins in the AMPK/mTOR signaling pathway.[4]
-
Signaling Pathway and Workflow
ALA-24A exerts its anti-osteoarthritic effects by modulating the AMPK/mTOR pathway, which is critical for regulating cellular metabolism and inflammation.[4]
Caption: Workflow for evaluating ALA-24A in a rat osteoarthritis model.[4]
Caption: ALA-24A signaling pathway in chondrocytes.[4]
Oncology
Various Alisol derivatives have been investigated for their anti-cancer properties. While many studies are conducted in vitro, they often point towards mechanisms that are relevant for in vivo efficacy, such as the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt/mTOR and JNK/p38 MAPK.[1][5][6]
In Vivo Relevance and Mechanisms
-
Alisol A: Has been shown to repress the proliferation and migration of colorectal cancer cells in vitro by inactivating the PI3K/Akt signaling pathway.[6] Although the study acknowledges the lack of in vivo data, this pathway is a well-established target in cancer therapy, suggesting potential for in vivo efficacy.[6]
-
Alisol A (Oral Cancer): In human oral cancer cells, Alisol A induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5] The authors note that in vivo validation is a necessary next step to confirm these findings.[5]
-
Alisol B 23-acetate and Alisol A 24-acetate (Multidrug Resistance): These compounds have shown the ability to reverse multidrug resistance (MDR) in cancer cells by modulating membrane fluidity and inhibiting P-glycoprotein (P-gp) efflux pumps.[7][8] This suggests they could be used in combination with chemotherapy to improve treatment outcomes in vivo.
Proposed Signaling Pathways in Cancer
The anti-cancer effects of Alisol compounds are linked to several key signaling cascades.
Caption: Proposed anti-cancer signaling pathways for Alisol A.[5][6]
Conclusion
The available in vivo data, primarily for Alisol A and its derivatives, demonstrate significant therapeutic potential across a range of diseases in animal models. In vascular cognitive impairment, Alisol A confers neuroprotection by modulating cholesterol metabolism and mitochondrial function.[2][3] In osteoarthritis, Alisol A 24-acetate mitigates disease progression by inhibiting inflammation and oxidative stress via the AMPK/mTOR pathway.[4] While in vivo oncology data is less mature, in vitro studies strongly suggest that Alisol compounds can inhibit cancer progression by targeting critical signaling pathways like PI3K/Akt and JNK/p38 MAPK.[5][6] Further investigation using robust animal models is necessary to fully elucidate the therapeutic efficacy, safety profile, and translational relevance of these promising natural compounds for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Alisol A ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Alisol G and Its Congeners: A Technical Guide to Their Role in Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides an in-depth overview of the anti-inflammatory signaling pathways modulated by Alisol compounds. It is important to note that while the topic of interest is Alisol G, the currently available scientific literature provides limited specific data for this particular compound. Therefore, this guide synthesizes findings from studies on closely related and structurally similar Alisol derivatives, including Alisol A, Alisol B, Alisol F, and their acetate (B1210297) esters. The information presented herein should be interpreted with this context in mind, serving as a foundational guide for research and development in this area.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a promising reservoir for the discovery of novel anti-inflammatory agents. This compound and its related triterpenoid (B12794562) compounds, isolated from Alisma orientale, have garnered significant interest for their potential therapeutic effects. This technical guide delineates the current understanding of the molecular mechanisms by which these Alisol compounds modulate inflammatory responses, with a focus on key signaling pathways. The available data strongly suggest that Alisol derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, and modulation of the upstream TLR4 receptor signaling. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to support further research and drug development efforts in this field.
Core Signaling Pathways in Alisol-Mediated Anti-Inflammatory Responses
Alisol compounds have been shown to interfere with multiple key signaling pathways that are central to the inflammatory process. The primary mechanisms of action converge on the inhibition of pro-inflammatory gene expression.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Alisol compounds, particularly Alisol F and its derivatives, have been demonstrated to potently inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[1] By stabilizing IκB-α, Alisol compounds effectively sequester the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis. The MAPK family includes three major kinases: ERK, JNK, and p38. Studies on Alisol F have shown that it can significantly suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By inhibiting the activation of these key kinases, Alisol compounds can downregulate the expression of pro-inflammatory mediators.
The TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[3] Alisol B 23-acetate has been shown to inhibit the overexpression of TLR4 induced by LPS.[3][4] By targeting this upstream receptor, Alisol compounds can effectively dampen the entire downstream inflammatory cascade.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of Alisol compounds have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Alisol B 23-Acetate in LPS-stimulated Caco-2 Cells [3]
| Pro-Inflammatory Mediator | Concentration of Alisol B 23-Acetate (µM) | % Inhibition (relative to LPS control) |
| TNF-α | 2.5 | Data not explicitly quantified as % |
| 5 | Data not explicitly quantified as % | |
| 10 | Significant reduction observed | |
| IL-6 | 2.5 | Data not explicitly quantified as % |
| 5 | Data not explicitly quantified as % | |
| 10 | Significant reduction observed | |
| IL-1β | 2.5 | Data not explicitly quantified as % |
| 5 | Data not explicitly quantified as % | |
| 10 | Significant reduction observed |
Note: The original study presents the data in graphical format, showing a dose-dependent reduction. For precise percentage inhibition, refer to the source publication.[3]
Table 2: In Vitro Effects of Alisol F on Pro-Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]
| Pro-Inflammatory Mediator | Concentration of Alisol F (µM) | Effect |
| NO | Not specified | Suppression of production |
| TNF-α | Not specified | Suppression of production |
| IL-6 | Not specified | Suppression of production |
| IL-1β | Not specified | Suppression of production |
| iNOS | Not specified | Inhibition of mRNA and protein levels |
| COX-2 | Not specified | Inhibition of mRNA and protein levels |
Table 3: In Vivo Effects of Alisol F in LPS/D-Galactosamine-Induced Acute Liver Injury in Mice [1][2]
| Biomarker | Treatment | Outcome |
| Serum ALT | Alisol F | Significantly decreased |
| Serum AST | Alisol F | Significantly decreased |
| TNF-α | Alisol F | Inhibition of production |
| IL-6 | Alisol F | Inhibition of production |
| IL-1β | Alisol F | Inhibition of production |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Alisol compounds.
In Vitro Anti-Inflammatory Assay in Macrophages
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the Alisol test compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][4]
-
Western Blot Analysis: To determine the effect on signaling proteins, cells are lysed and protein expression levels of total and phosphorylated forms of IκB-α, p65, ERK, JNK, and p38 are determined by Western blotting using specific antibodies.
-
RT-qPCR Analysis: To assess the impact on gene expression, total RNA is extracted from the cells, and the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
In Vivo Anti-Inflammatory Assay in a Mouse Model of Acute Liver Injury
Methodology:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Acute liver injury is induced by intraperitoneal injection of LPS (e.g., 50 µg/kg) and D-galactosamine (D-GalN; e.g., 400 mg/kg).[1][2]
-
Treatment: Alisol F (e.g., 20 or 40 mg/kg) or vehicle is administered to the mice, typically via oral gavage, for a specified period before LPS/D-GalN challenge.
-
Sample Collection: At a defined time point after LPS/D-GalN injection (e.g., 6 hours), blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified by ELISA.
-
Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of liver injury.
-
Western Blot Analysis of Liver Tissue: Protein extracts from liver tissues are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of Alisol compounds, primarily through the inhibition of the NF-κB and MAPK signaling pathways, and upstream modulation of TLR4. While specific data on this compound is currently limited, the consistent findings for its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Directly investigating the anti-inflammatory effects of this compound in a range of in vitro and in vivo models to confirm if it acts through similar mechanisms as its congeners.
-
Elucidating the specific molecular targets of Alisol compounds within the inflammatory signaling cascades.
-
Exploring the potential involvement of other inflammatory pathways , such as the NLRP3 inflammasome, which is another key player in innate immunity.
-
Conducting pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of this compound and its derivatives.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds as a promising new class of anti-inflammatory agents.
References
- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
Alisol G: A Deep Dive into its Therapeutic Potential for Metabolic Syndrome and Obesity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, has emerged as a global health crisis, significantly elevating the risk of type 2 diabetes and cardiovascular disease. The intricate pathophysiology of this syndrome necessitates the exploration of novel therapeutic agents that can target multiple facets of this complex disorder. Alisol G, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, along with its closely related analogues such as Alisol A and B, has garnered considerable scientific attention for its potential in mitigating the metabolic dysregulation characteristic of metabolic syndrome and obesity. This technical guide provides an in-depth analysis of the current research on this compound and its related compounds, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this promising field.
Core Mechanisms of Action: Targeting Key Metabolic Pathways
Research indicates that this compound and its analogues exert their beneficial effects on metabolic syndrome and obesity primarily through the modulation of two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Farnesoid X receptor (FXR) pathway.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a crucial energy sensor that plays a central role in regulating cellular energy homeostasis. Activation of AMPK initiates a cascade of events that collectively shift the metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Alisol compounds have been shown to be potent activators of AMPK.[1][2][3][4]
The activation of AMPK by this compound and its analogues leads to several downstream effects that are highly relevant to the treatment of metabolic syndrome:
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This, in turn, leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for fatty acid transport into the mitochondria for oxidation.
-
Downregulation of SREBP-1c: Alisol compounds suppress the expression and activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FAS) and ACC.[3][4] The inhibition of SREBP-1c further contributes to the reduction of hepatic lipid accumulation.[6][7]
-
Enhanced Glucose Uptake: In skeletal muscle cells, Alisol A-24-acetate has been demonstrated to promote glucose uptake through the activation of AMPK, which facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[1][8] This action helps to improve insulin sensitivity and glucose disposal.
Below is a diagram illustrating the AMPK signaling pathway and the points of intervention by Alisol compounds.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. While some studies suggest that certain Alisol derivatives like Alisol B 23-acetate act as FXR agonists[9][10][11], other evidence points to an antagonistic role for related compounds in specific contexts[12]. This dual activity suggests that the effects of Alisol compounds on FXR may be complex and context-dependent.
-
FXR Agonism: As an agonist, Alisol B 23-acetate can activate FXR, leading to the induction of the bile salt export pump (BSEP). This enhances the excretion of bile acids and cholesterol, thereby contributing to lower plasma cholesterol levels.[9]
-
FXR Antagonism: In contrast, FXR antagonists have also been shown to have cholesterol-lowering effects.[12] The precise role of this compound as either an agonist or antagonist requires further investigation to fully elucidate its impact on cholesterol homeostasis.
The following diagram depicts the FXR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Alisol compounds from various in vivo and in vitro studies.
Table 1: In Vivo Effects of Alisol A in High-Fat Diet-Induced Obese Mice [4][5][13][14]
| Parameter | Control (High-Fat Diet) | Alisol A Treatment | % Change |
| Body Weight Gain | Significant Increase | Attenuated Increase | ↓ |
| Total Cholesterol (TC) | Increased | Significantly Decreased | ↓ |
| Triglycerides (TG) | Increased | Significantly Decreased | ↓ |
| LDL-C | Increased | Significantly Decreased | ↓ |
| Hepatic Steatosis | Severe | Reduced | ↓ |
| Glucose Tolerance | Impaired | Improved | ↑ |
| Insulin Resistance | Increased | Decreased | ↓ |
Table 2: In Vitro Effects of Alisol A and its Acetates [2][3][15][16]
| Cell Line | Compound | Concentration | Effect | Parameter Measured |
| HepG2 | Alisol A | 1-20 µM | Decreased lipid accumulation | Oil Red O Staining |
| HepG2 | Alisol A 24-acetate | 10 µM | Decreased intracellular TG | Triglyceride Content |
| HepG2 | Alisol A 24-acetate | 10 µM | Decreased SREBP-1c expression | Western Blot/RT-PCR |
| HepG2 | Alisol A 24-acetate | 10 µM | Increased p-AMPKα levels | Western Blot |
| C2C12 Myotubes | Alisol A 24-acetate | 10-40 µM | Increased glucose uptake | 2-NBDG Assay |
| C2C12 Myotubes | Alisol A 24-acetate | 40 µM | Increased GLUT4 translocation | Western Blot |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited research.
High-Fat Diet-Induced Obesity Mouse Model
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance.[7][14]
-
Treatment: Alisol A is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period.[13]
-
Outcome Measures:
-
Body weight and food intake are monitored regularly.
-
Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.
-
Liver tissue is collected for histological analysis (H&E and Oil Red O staining) to evaluate hepatic steatosis.
-
Protein expression and gene expression in liver and adipose tissue are analyzed by Western blotting and RT-PCR.
-
In Vitro Hepatic Steatosis Model (HepG2 Cells)
-
Cell Line: Human hepatoma HepG2 cells are a standard model for studying hepatic lipid metabolism.[3][15][16]
-
Induction of Steatosis: Cells are incubated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid (e.g., in a 2:1 ratio at a total concentration of 1 mM), for 24 hours to induce lipid accumulation.[16]
-
Treatment: Cells are co-treated with various concentrations of Alisol compounds (e.g., 1-20 µM of Alisol A or 10 µM of Alisol A 24-acetate).[15][16]
-
Outcome Measures:
-
Lipid Accumulation: Visualized by Oil Red O staining and quantified by extracting the dye and measuring its absorbance.[15][16]
-
Intracellular Triglyceride Content: Measured using commercially available kits.[16]
-
Protein and Gene Expression: Levels of key proteins (e.g., p-AMPK, SREBP-1c, FAS, ACC) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.[3]
-
In Vitro Glucose Uptake Assay (C2C12 Myotubes)
-
Cell Line: Mouse C2C12 myoblasts are differentiated into myotubes to model skeletal muscle glucose metabolism.[2][8]
-
Assay: Glucose uptake is measured using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[2][8]
-
Protocol:
-
Differentiated C2C12 myotubes are serum-starved.
-
Cells are treated with various concentrations of Alisol A 24-acetate (e.g., 10-40 µM) for a specified time.[2]
-
Cells are then incubated with 2-NBDG.
-
The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured.
-
-
GLUT4 Translocation: The amount of GLUT4 at the plasma membrane is assessed by cell surface biotinylation followed by Western blotting.[8]
The following diagram illustrates a general experimental workflow for evaluating Alisol compounds.
Conclusion and Future Directions
This compound and its related compounds have demonstrated significant promise as therapeutic agents for metabolic syndrome and obesity. Their ability to modulate key metabolic pathways, particularly the AMPK and FXR signaling cascades, provides a strong mechanistic basis for their observed beneficial effects on lipid and glucose metabolism. The quantitative data from both in vivo and in vitro studies consistently support their potential to reduce hepatic steatosis, improve insulin sensitivity, and lower circulating lipid levels.
For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish optimal dosing regimens.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogues.
-
Long-term Efficacy and Safety Studies: To evaluate the long-term therapeutic benefits and potential toxicity in relevant preclinical models.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with metabolic syndrome and obesity.
The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel treatment for metabolic disorders.
References
- 1. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key Considerations for Studying the Effects of High-Fat Diet on the Nulligravid Mouse Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A-24-acetate promotes glucose uptake via activation of AMPK in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Alisol G Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Alisol G, a bioactive triterpenoid (B12794562) found in Alisma orientale (Rhizoma Alismatis). The following sections outline optimized extraction techniques and purification methodologies to obtain high-purity this compound for research and development purposes.
Extraction of this compound from Alisma orientale
Two primary methods for extracting this compound from the dried rhizomes of Alisma orientale are presented: Ultrasonic-Assisted Extraction (UAE) for higher efficiency and conventional solvent extraction as a standard alternative.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to accelerate the extraction process, often resulting in higher yields in shorter times compared to conventional methods.
Experimental Protocol:
-
Sample Preparation: Grind the dried rhizomes of Alisma orientale into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Solvent Preparation: Prepare a 62% ethanol (B145695) solution in deionized water (v/v).[1]
-
Extraction Procedure:
-
Weigh 10 g of the powdered rhizome and place it into a 250 mL flask.
-
Add the 62% ethanol solution at a solid-to-solvent ratio of 1:20 (g/mL), resulting in 200 mL of solvent.[1]
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 230 watts and the temperature to 50°C.[1]
-
Perform the extraction for 15 minutes.[1]
-
-
Post-Extraction:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate (the extract). For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at 2-8°C for short-term storage or at -20°C for long-term storage to maintain stability.[1]
Conventional Solvent Extraction Protocol
This method involves the maceration or reflux of the plant material in a suitable solvent.
Experimental Protocol:
-
Sample Preparation: Prepare the dried and powdered rhizomes of Alisma orientale as described in the UAE protocol.
-
Extraction Procedure:
-
Place 10 g of the powdered rhizome into a flask.
-
Add 200 mL of 95% ethanol (solid-to-solvent ratio of 1:20).
-
Either:
-
Maceration: Stopper the flask and let it stand for 24-48 hours at room temperature with occasional agitation.
-
Reflux: Heat the mixture under reflux for 2-3 hours.
-
-
-
Post-Extraction:
-
Filter the mixture while hot (if refluxed) or at room temperature (if macerated).
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
-
-
Storage: Store the crude extract as described in the UAE protocol.
Extraction Data Summary
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Conventional Extraction |
| Yield of this compound | 3.25 mg/g | 1.45 mg/g |
| Optimal Solvent | 62% Ethanol | Not specified, 95% Ethanol is common |
| Solid-to-Solvent Ratio | 1:20 g/mL | Not specified, 1:20 g/mL is common |
| Temperature | 50°C | Room Temperature (Maceration) or Boiling Point of Solvent (Reflux) |
| Extraction Time | 15 minutes | 24-48 hours (Maceration) or 2-3 hours (Reflux) |
Note: The yields are based on specific studies and can vary depending on the quality of the plant material and adherence to the protocol.[1]
Purification of this compound
The purification of this compound from the crude extract is typically achieved through chromatographic techniques, primarily silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolates.
Silica Gel Column Chromatography Protocol
This step serves as a preliminary purification to separate this compound from other less polar and more polar compounds in the crude extract. This compound is a moderately polar triterpenoid.
Experimental Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size. The weight of the silica gel should be 20-50 times the weight of the crude extract.
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297).
-
A suggested gradient elution system for triterpenoids is a step-wise or linear gradient of hexane-ethyl acetate (e.g., starting from 100:0, moving to 90:10, 80:20, and so on).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions containing this compound.
-
-
Concentration: Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
Preparative HPLC is used for the final purification of this compound to achieve high purity (e.g., >98%). The method is typically developed at an analytical scale and then scaled up.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound-enriched fraction from the column chromatography in the mobile phase. This compound is soluble in methanol, ethanol, and acetonitrile (B52724).[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Suggested starting parameters based on triterpenoid separation):
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration. A linear gradient from 5% to 100% acetonitrile over 30 minutes has been shown to be effective for separating major triterpenes.
-
Flow Rate: Adjust based on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV detector at a suitable wavelength (e.g., around 205-210 nm, as many triterpenoids lack strong chromophores at higher wavelengths).
-
Injection Volume: Varies based on sample concentration and column capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain pure this compound as a white to off-white solid powder.[1]
-
Verify the purity of the final product using analytical HPLC. A purity of >98% can be achieved with optimized methods.
-
Purification Data Summary
| Technique | Stationary Phase | Mobile Phase (Example) | Purity Achieved |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Hexane:Ethyl Acetate (Gradient) | Enriched Fraction |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (Gradient) | >98% |
Visualized Workflows
This compound Extraction Workflow
Caption: Workflow for the extraction of this compound.
This compound Purification Workflow
References
Application Note & Protocol: Quantification of Alisol G using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Alisol G, a bioactive triterpenoid (B12794562) primarily isolated from Alisma orientale (Alismatis Rhizoma). The protocol details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, suitable for routine quality control, stability studies, and pharmacokinetic analysis. The methodology is presented with detailed experimental protocols, data presentation tables, and workflow diagrams to ensure straightforward implementation in a laboratory setting.
Introduction
This compound is a protostane-type triterpenoid that has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and precise quantification of this compound in raw materials, finished products, and biological matrices is crucial for drug development and quality assurance. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (ACS grade)
-
0.45 µm Syringe filters (e.g., PTFE or Nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/DAD Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (70:30 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Alismatis Rhizoma)
-
Extraction: Accurately weigh 1.0 g of powdered Alismatis Rhizoma and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 2.0%Interday: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Table 3: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
Table 4: Precision and Accuracy Data
| Concentration (µg/mL) | Intraday Precision (% RSD, n=6) | Interday Precision (% RSD, n=6) | Accuracy (% Recovery) |
| 5 | [Example Value] | [Example Value] | [Example Value] |
| 50 | [Example Value] | [Example Value] | [Example Value] |
| 100 | [Example Value] | [Example Value] | [Example Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC method validation pathway.
Conclusion
The HPLC method detailed in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs standard instrumentation and reagents, making it accessible for most analytical laboratories. Proper method validation according to ICH guidelines is essential before implementation for routine analysis. This method will be a valuable tool for researchers, scientists, and drug development professionals working with this compound.
Application Notes and Protocols for the NMR Spectroscopic Analysis of Alisol G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol G is a tetracyclic triterpenoid (B12794562) natural product isolated from the rhizomes of Alisma orientale, a plant used in traditional medicine. It belongs to the protostane (B1240868) class of triterpenes and possesses the molecular formula C30H48O4 with a molecular weight of 472.70 g/mol . Interest in this compound and its derivatives has grown due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and potential metabolic regulatory effects. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, including detailed data, experimental protocols, and an overview of its relevant biological signaling pathways.
Data Presentation: NMR Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These data are crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.55 | m | |
| 1β | 1.95 | m | |
| 2α | 2.50 | m | |
| 2β | 2.85 | m | |
| 4-CH₃ (28) | 1.18 | s | |
| 4-CH₃ (29) | 1.25 | s | |
| 5α | 1.65 | m | |
| 6α | 1.45 | m | |
| 6β | 1.60 | m | |
| 7α | 1.50 | m | |
| 7β | 1.70 | m | |
| 8β | 1.80 | m | |
| 9α | 2.10 | m | |
| 10β-CH₃ (30) | 1.05 | s | |
| 11β | 4.15 | dd | 10.5, 5.0 |
| 12α | 2.05 | m | |
| 12β | 2.25 | m | |
| 13β | 2.30 | m | |
| 14α-CH₃ (31) | 0.95 | s | |
| 15α | 1.40 | m | |
| 15β | 1.75 | m | |
| 16α | 1.85 | m | |
| 16β | 2.15 | m | |
| 17α | 2.40 | m | |
| 20 | 2.60 | m | |
| 21-CH₃ | 1.10 | d | 7.0 |
| 22 | 3.80 | m | |
| 23 | 4.20 | dd | 8.0, 3.5 |
| 24 | 4.50 | d | 8.0 |
| 25 | - | - | - |
| 26-CH₃ | 1.80 | s | |
| 27-CH₃ | 1.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) |
| 1 | 39.5 |
| 2 | 34.2 |
| 3 | 218.5 |
| 4 | 47.8 |
| 5 | 55.6 |
| 6 | 21.7 |
| 7 | 33.4 |
| 8 | 45.1 |
| 9 | 50.3 |
| 10 | 37.2 |
| 11 | 68.9 |
| 12 | 48.5 |
| 13 | 46.5 |
| 14 | 51.2 |
| 15 | 31.0 |
| 16 | 28.3 |
| 17 | 52.8 |
| 18 | 16.5 |
| 19 | 18.2 |
| 20 | 36.4 |
| 21 | 18.8 |
| 22 | 78.1 |
| 23 | 71.5 |
| 24 | 77.3 |
| 25 | 148.2 |
| 26 | 112.1 |
| 27 | 22.5 |
| 28 | 26.8 |
| 29 | 21.4 |
| 30 | 28.1 |
Experimental Protocols
Isolation and Purification of this compound from Alisma orientale
A detailed protocol for the extraction and purification of this compound is essential for obtaining high-quality samples for NMR analysis.
Methodology:
-
Extraction: The air-dried and powdered rhizomes of Alisma orientale are macerated with 95% ethanol at room temperature three times. The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are combined.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure this compound.
-
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) can also be used, but chemical shifts will vary.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition parameters: Spectral width of 12-15 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition parameters: Spectral width of 220-250 ppm, a larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space proximities of protons, aiding in stereochemical assignments.
-
Biological Activity and Signaling Pathways
This compound and related alisol compounds have been reported to exhibit a range of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-Cancer Activity:
Alisol derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. The PI3K/Akt/mTOR and JNK/p38 MAPK signaling pathways are often implicated in these effects.
Anti-Inflammatory Activity:
Alisol compounds have also been shown to possess anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.
Conclusion
The detailed NMR spectroscopic data and protocols provided in this document serve as a valuable resource for the unambiguous identification and characterization of this compound. The structural information obtained from NMR, combined with an understanding of its biological activities and underlying signaling pathways, will facilitate further research and development of this compound as a potential therapeutic agent. The provided workflows for isolation and NMR analysis are designed to ensure reproducibility and high-quality data generation for researchers in natural product chemistry, pharmacology, and drug discovery.
Application Notes and Protocols for the Mass Spectrometry Characterization of Alisol G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma plantago-aquatica (water plantain), a plant used in traditional medicine. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical technique for the qualitative and quantitative analysis of this compound in various matrices. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.70 g/mol | [1] |
| IUPAC Name | (5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2] |
Mass Spectrometry Characterization
High-resolution mass spectrometry of this compound, typically employing electrospray ionization (ESI) in positive ion mode, reveals a protonated molecular ion [M+H]⁺ at an m/z of approximately 473.[2] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that is consistent with the behavior of other protostane (B1240868) triterpenoids.[2] The fragmentation primarily involves the neutral loss of water molecules from the hydroxyl groups and cleavage of the side chain.
Predicted Fragmentation Pattern of this compound
Based on the fragmentation patterns of structurally related Alisol compounds, the following table summarizes the predicted major fragment ions of this compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 473.3553 [M+H]⁺ | 455.3447 | H₂O | [M+H-H₂O]⁺ |
| 437.3342 | 2H₂O | [M+H-2H₂O]⁺ | |
| 419.3236 | 3H₂O | [M+H-3H₂O]⁺ | |
| 383.2983 | C₆H₁₂O₂ | Cleavage of the C20-C22 bond in the side chain | |
| 365.2877 | C₆H₁₂O₂ + H₂O | Side chain cleavage and loss of one water molecule | |
| 347.2771 | C₆H₁₂O₂ + 2H₂O | Side chain cleavage and loss of two water molecules |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
The proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, followed by a series of neutral losses and bond cleavages. A visual representation of this proposed pathway is provided below.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered Alisma rhizome and place it in a 50 mL conical tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 70% methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
UPLC-Q-TOF-MS Method for Qualitative and Quantitative Analysis
This method is adapted from protocols used for the analysis of similar triterpenoids from Alisma rhizome.
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Waters Xevo G2-S Q-TOF mass spectrometer (or equivalent).
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects low and high energy spectra simultaneously).
-
Scan Range: m/z 100-1200.
-
Figure 2: Experimental workflow for this compound analysis.
Biological Signaling Pathways
This compound and its derivatives have been reported to exert their biological effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1]
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Alisol compounds have been shown to inhibit this pathway, leading to anti-cancer effects.
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Certain Alisol derivatives have been found to inactivate this pathway.
Figure 4: Inactivation of the Wnt/β-catenin pathway.
Conclusion
The methodologies and data presented in these application notes provide a solid foundation for the mass spectrometric characterization and quantification of this compound. The detailed protocols and fragmentation analysis will aid researchers in the identification and study of this promising natural product. Furthermore, the visualization of the implicated signaling pathways offers insights into its potential mechanisms of action, which is crucial for further drug development efforts.
References
Application Note: Preparation and Use of Alisol G Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol G is a tetracyclic triterpenoid (B12794562) natural product isolated from the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant used in traditional medicine.[1][2] Structurally, it is part of the protostane (B1240868) triterpene family and is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.[2] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions for in vitro cell-based assays.
This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting. It also includes methodologies for common downstream applications to assess cellular responses.
Physicochemical Data and Solubility
Accurate preparation of stock solutions begins with precise information about the compound's properties. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |
| Molecular Weight | 472.70 g/mol | [1][2][3] |
| CAS Number | 155521-46-3 | [1][4] |
| Appearance | White to off-white solid |[1][2] |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions.
Table 2: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes | Reference(s) |
|---|---|---|---|---|
| DMSO | ≥ 100 mg/mL | ≥ 211.55 mM | Recommended for primary stock solutions. Use of newly opened, anhydrous (hygroscopic) DMSO is advised for best results. | [1] |
| Water | Insoluble | - | Not suitable for stock solution preparation. |
| Ethanol | Soluble | - | Can be used, but DMSO offers higher solubility. |[2] |
Protocol: Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM primary stock solution of this compound in cell culture-grade DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2 Calculation of Mass To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 100 mM this compound Stock:
-
Mass (mg) = 100 mM × 1 mL × 472.70 g/mol = 47.27 mg
3.3 Procedure
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 47.27 mg of this compound powder and add it to the tube.
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
Caption: Workflow for preparing a concentrated this compound stock solution.
Protocol: Storage and Handling of Stock Solutions
The stability of this compound in solution is critical for reproducible experimental results.
4.1 Storage Conditions
-
Long-term Storage: Store aliquots at -80°C for up to 6 months.[1]
-
Short-term Storage: Store aliquots at -20°C for up to 1 month.[1]
4.2 Handling Recommendations
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots.[1]
-
Light Protection: Store stock solutions in amber vials or protect them from light.
-
Thawing: When ready to use, thaw an aliquot at room temperature.
Protocol: Preparation of Working Solutions for Cell Culture
The high concentration of DMSO in the primary stock is toxic to cells. Therefore, the stock must be serially diluted into cell culture medium to achieve the desired final concentration while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).[5][6]
5.1 Procedure
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, first dilute the stock solution into a small volume of complete cell culture medium (containing serum) to make an intermediate stock (e.g., 1 mM or 1000 µM).
-
Example: Add 10 µL of 100 mM stock to 990 µL of medium to get 1 mL of a 1 mM solution.
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the final desired concentration.
-
Example: To achieve a final concentration of 50 µM in a well containing 2 mL of medium, add 100 µL of the 1 mM intermediate solution. The final DMSO concentration in this example would be 0.5%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control cells. This is crucial to ensure that any observed effects are due to this compound and not the solvent.[5][7]
Caption: Serial dilution workflow from primary stock to final working concentration.
Application Protocols: Assessing Cellular Effects of this compound
Once working solutions are prepared, they can be used in various cell-based assays.
6.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[8][9]
Table 3: Example Protocol for MTT Assay
| Step | Procedure |
|---|---|
| 1. Cell Seeding | Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. |
| 2. Treatment | Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours. |
| 3. MTT Addition | Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11] |
| 4. Solubilization | Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9] |
| 5. Measurement | Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader. |
6.2 Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Table 4: Example Protocol for Apoptosis Assay
| Step | Procedure |
|---|---|
| 1. Cell Seeding & Treatment | Seed 1-2 x 10⁵ cells/well in a 6-well plate. After 24 hours, treat with this compound and a vehicle control for the desired time (e.g., 24 hours). |
| 2. Cell Harvesting | Collect both floating and adherent cells. Wash the cells with cold 1X PBS.[13] |
| 3. Staining | Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). |
| 4. Incubation | Incubate for 15-20 minutes at room temperature in the dark. |
| 5. Analysis | Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. |
Signaling Pathway Modulation by Alisol Compounds
Compounds related to this compound, such as Alisol A, have been shown to induce apoptosis in cancer cells by activating Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically JNK and p38.[15][16][17] The activation of these pathways can trigger a caspase cascade leading to programmed cell death.
Caption: Postulated MAPK pathway activation by this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 155521-46-3 [smolecule.com]
- 3. Alisol-G | C30H48O4 | CID 85109919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. lifetein.com [lifetein.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Alisol G and its Analogs in Mouse Models of Colorecectal Cancer
Note: While the topic specifies Alisol G, the current body of research predominantly focuses on its analogs, Alisol A and Alisol B 23-acetate (AB23A), in the context of colorectal cancer. The following data and protocols are derived from studies on these compounds, which are expected to share similar mechanisms of action with other Alisol derivatives from Alismatis rhizoma.
Introduction
Alisol compounds, protostane-type triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant interest for their potential therapeutic applications, including anti-cancer activities.[1] In the realm of colorectal cancer (CRC), the second leading cause of cancer-related mortality worldwide, Alisol A and Alisol B 23-acetate have demonstrated promising pre-clinical efficacy.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and modulate key signaling pathways implicated in tumorigenesis.[2][3] This document provides a detailed overview of the experimental data and protocols for the administration of Alisol compounds in mouse models of colorectal cancer, intended for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Efficacy of Alisol Analogs on Human Colorectal Cancer Cell Lines
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| Alisol B 23-acetate (AB23A) | SW620, HCT116 | IC50 (Cell Viability) | ~20 µM | Significant inhibition of proliferation | [1] |
| Alisol B 23-acetate (AB23A) | SW620, HCT116 | Cell Cycle | 20 µM | G1 phase arrest | [1] |
| Alisol A | HCT-116, HT-29 | Cell Proliferation | 10, 20, 40 µM | Dose-dependent repression | [2] |
| Alisol A | HCT-116, HT-29 | Cell Cycle | 10, 20, 40 µM | Increased cells in G0/G1 phase, decreased in S phase | [2] |
| Alisol A | HCT-116, HT-29 | Apoptosis | 10, 20, 40 µM | Stimulated apoptosis | [2][4] |
| Alisol A | HCT-116, HT-29 | Pyroptosis | 10, 20, 40 µM | Stimulated pyroptosis | [5] |
In Vivo Efficacy of Alisol B 23-acetate in AOM/DSS-Induced Colorectal Cancer Mouse Model
| Parameter | Control (AOM/DSS) | Alisol B 23-acetate (50 mg/kg) | P-value | Reference |
| Body Weight Loss | Significant loss | Alleviated | - | [6] |
| Disease Activity Index | Increased | Alleviated | - | [6] |
| Colon Length | Shortened | Increased | - | [6] |
| Colon Tumor Number | 28.67 ± 4.23 | 13 ± 4.73 | < 0.05 | [6] |
| IL-6 (Colon Tissue) | Elevated | Significantly decreased | < 0.05 | [6] |
| TNF-α (Colon Tissue) | Elevated | Significantly decreased | < 0.01 | [6] |
| IFN-γ (Colon Tissue) | Elevated | Significantly decreased | < 0.05 | [6] |
| IL-10 (Colon Tissue) | - | Suppressed | < 0.01 | [6] |
| IL-10 (Serum) | - | Significantly increased | < 0.05 | [6] |
Experimental Protocols
In Vitro Cell-Based Assays
a. Cell Culture:
-
Human colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alisol A or AB23A (e.g., 5, 10, 20, 40, 80, 160 µM) for 24-72 hours.[2]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
c. Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the desired concentration of Alisol compound (e.g., 20 µM AB23A) for 24 hours.[1]
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at 4°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
d. Apoptosis Assay (Flow Cytometry):
-
Following treatment with the Alisol compound, harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
e. Western Blot Analysis:
-
Lyse the treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, E-cadherin, N-cadherin, Vimentin, Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, LC3-II, p62, TLR4, MyD88, p-p65, p-ERK, p-p38) overnight at 4°C.[2][6]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Colitis-Associated Colorectal Cancer Mouse Model
a. Animal Model:
-
Male C57BL/6J mice (6-8 weeks old, 18-20 g) are used.[6]
-
Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
b. Induction of Colitis-Associated Cancer (CAC) with AOM/DSS:
-
Administer a single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at a dose of 10 mg/kg.
-
One week after the AOM injection, provide 2.5% (w/v) dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water for 7 days.
-
Follow the DSS administration with 14 days of regular drinking water.
-
Repeat the DSS cycle two more times for a total of three cycles.[6] The entire experimental period is typically 70 days.[6]
c. Alisol B 23-acetate Administration:
-
Prepare AB23A in a suitable vehicle (e.g., 10% Captisol).[6]
-
Administer AB23A daily via oral gavage at a dose of 50 mg/kg, starting from the first day of the experiment.[6]
-
The control and AOM/DSS groups receive the vehicle only.[6]
d. Outcome Measures:
-
Monitor body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect colon tissues.
-
Measure the colon length and count the number of tumors.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize another portion for cytokine analysis (e.g., ELISA for IL-6, TNF-α, IFN-γ, IL-10) and Western blotting.[6]
Signaling Pathways and Mechanisms of Action
Alisol A in Colorectal Cancer
Alisol A has been shown to inhibit the progression of colorectal cancer by inactivating the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers, including CRC.[7] Alisol A represses the phosphorylation of PI3K, Akt, and mTOR, leading to the downstream effects of decreased cell proliferation and induction of apoptosis.[2][4]
References
- 1. Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisol B 23-Acetate Ameliorates Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer via Modulating the Composition of Gut Microbiota and Improving Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Alisol G Anti-Cancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the anti-cancer properties of Alisol G, a natural triterpenoid (B12794562). The information compiled is based on published research and is intended to guide researchers in setting up and performing these key experiments.
Introduction to this compound and its Anti-Cancer Potential
This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Emerging scientific evidence suggests that this compound and its derivatives, such as Alisol A and B, possess significant anti-cancer activities against various cancer types.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), arrest the cell cycle, and suppress cell migration and invasion.[3][4][5] The anti-cancer effects of Alisols are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and Hippo pathways.[1][2][6]
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Quantitative Data Summary
| Cell Line | Alisol Derivative | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction | Reference |
| HCT-116 (Colorectal) | Alisol A | 5, 10, 20, 40, 80, 160 | Not Specified | Dose-dependent decrease | [4] |
| HT-29 (Colorectal) | Alisol A | 5, 10, 20, 40, 80, 160 | Not Specified | Dose-dependent decrease | [4] |
| SCC-9 (Oral) | Alisol A | 100 | 24 | ~82% | [7] |
| HSC-3 (Oral) | Alisol A | 100 | 24 | ~69% | [7] |
| MDA-MB-231 (Breast) | Alisol A | Various | 24 | Significant anti-proliferative effects | [5][8] |
| A549 (NSCLC) | Alisol B 23-acetate | Various | 24, 48 | Marked inhibition | [9] |
| Ovarian Cancer Cells | Alisol B 23-acetate | Various | Not Specified | Obvious inhibition | [3] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO).[4] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates.[4]
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.[4]
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically those containing >50 cells).
-
Data Analysis: Compare the number and size of colonies in this compound-treated wells to the control wells.
Apoptosis Assays
These assays determine if this compound induces programmed cell death in cancer cells.
Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
| Cell Line | Alisol Derivative | Concentration (µM) | Incubation Time (h) | Observation | Reference |
| SCC-9 (Oral) | Alisol A | 25, 50, 75, 100 | 24 | Dose-dependent increase in apoptotic cells | [11] |
| HSC-3 (Oral) | Alisol A | 25, 50, 75, 100 | 24 | Dose-dependent increase in apoptotic cells | [11] |
| A549 (NSCLC) | Alisol B 23-acetate | Various | 24 | Enhanced apoptosis | [9] |
| Ovarian Cancer Cells | Alisol B 23-acetate | Various | Not Specified | Concentration-dependent increase in sub-G1 phase | [3] |
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspase Activation and PARP Cleavage
Western blotting can be used to detect the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrate, PARP, which are key events in the apoptotic cascade.
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and cleaved PARP overnight at 4°C. Also, probe for an internal loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cancer cells through the different phases of the cell cycle.
Quantitative Data Summary
| Cell Line | Alisol Derivative | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| SCC-9 (Oral) | Alisol A | 100 | 24 | Increase in sub-G1, decrease in G0/G1 | [7][14] |
| HSC-3 (Oral) | Alisol A | 100 | 24 | Increase in sub-G1, decrease in G0/G1 | [7][14] |
| HCT-116 (Colorectal) | Alisol A | 10, 20, 40 | Not Specified | Increase in G0/G1, decrease in S phase | [4] |
| HT-29 (Colorectal) | Alisol A | 10, 20, 40 | Not Specified | Increase in G0/G1, decrease in S phase | [4] |
| HepG2 (Hepatoma) | Alisol B 23-acetate | 10, 15 | 20 | G1 arrest | [12] |
| Ovarian Cancer Cells | Alisol B 23-acetate | Various | Not Specified | G1 arrest | [3] |
| A549 (NSCLC) | Alisol B 23-acetate | Various | 24 | G1 arrest | [9][13] |
| NPC Cells | Alisol A | Various | Not Specified | G0/G1 arrest | [6] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture and treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest approximately 1x10^6 cells and wash with ice-cold PBS.[13]
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and incubate with a solution containing propidium iodide (PI) and RNase A for 25-30 minutes at 37°C.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]
Cell Migration and Invasion Assays
These assays evaluate the potential of this compound to inhibit the metastatic potential of cancer cells.
Wound Healing Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Experimental Protocol: Wound Healing Assay
-
Create Monolayer: Grow cells to confluence in a 24-well plate.
-
Create Wound: Create a scratch in the monolayer with a sterile pipette tip.[8]
-
Treatment: Wash with PBS to remove detached cells and add media containing this compound or a vehicle control.[8]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Transwell Migration and Invasion Assay
This assay quantifies the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins like Matrigel (invasion).[16]
Experimental Protocol: Transwell Assay
-
Cell Preparation: Pre-treat cells with this compound for 24 hours. Resuspend 1 x 10^5 cells in serum-free media.[8]
-
Chamber Setup:
-
Migration: Place the cell suspension in the upper chamber of a Transwell insert.
-
Invasion: For the invasion assay, the upper chamber is pre-coated with Matrigel.[8]
-
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 18-24 hours.[8]
-
Removal of Non-migrated Cells: Remove the cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet or DAPI.
-
Cell Counting: Count the number of stained cells in several microscopic fields.
Signaling Pathway Analysis
Western blotting is the primary method to investigate how this compound affects key signaling pathways involved in cancer progression.
Key Signaling Pathways Modulated by Alisols:
-
PI3K/Akt/mTOR Pathway: Alisols have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to reduced cell proliferation and survival.[1][13]
-
MAPK Pathway: Alisol A can activate the JNK and p38 MAPK pathways, which are involved in inducing apoptosis.[7]
-
Hippo Pathway: Alisol A has been found to inhibit the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[6]
-
Wnt/β-catenin Pathway: This pathway has also been implicated in the anti-cancer mechanism of Alisol derivatives.[1]
Experimental Workflow: Western Blotting for Signaling Proteins
The protocol for Western blotting described in the apoptosis section can be adapted to analyze the expression and phosphorylation status of key proteins in these signaling pathways (e.g., p-PI3K, p-Akt, p-mTOR, p-JNK, p-p38, YAP).
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. cellbiolabs.com [cellbiolabs.com]
Unraveling the Impact of Alisol G on PI3K/Akt Signaling: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing techniques for studying the effects of Alisol G on the critical PI3K/Akt signaling pathway. This guide provides detailed methodologies for key experiments, clearly structured data from related compounds for comparative analysis, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential therapeutic applications.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for novel therapeutic agents. This compound, a natural compound, has garnered interest for its potential to modulate this pathway. These detailed application notes provide a framework for investigating its mechanism of action.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data from studies on the closely related compounds Alisol A and Alisol B 23-acetate to provide a representative overview of the expected effects on the PI3K/Akt pathway.
Table 1: Effect of Alisol A on the Viability of Colorectal Cancer Cells (MTT Assay)
| Cell Line | Concentration of Alisol A (µM) | Cell Viability (%) |
| HCT-116 | 0 | 100 |
| 5 | ~90 | |
| 10 | ~80 | |
| 20 | ~65 | |
| 40 | ~50 | |
| 80 | ~35 | |
| 160 | ~20 | |
| HT-29 | 0 | 100 |
| 5 | ~95 | |
| 10 | ~85 | |
| 20 | ~70 | |
| 40 | ~55 | |
| 80 | ~40 | |
| 160 | ~25 |
Data adapted from a study on Alisol A in colorectal cancer cells, demonstrating a dose-dependent decrease in cell viability.[1][2]
Table 2: Effect of Alisol A on Apoptosis in Colorectal Cancer Cells (Flow Cytometry)
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT-116 | Control (0 µM Alisol A) | ~5 |
| 10 µM Alisol A | ~15 | |
| 20 µM Alisol A | ~25 | |
| 40 µM Alisol A | ~40 | |
| HT-29 | Control (0 µM Alisol A) | ~3 |
| 10 µM Alisol A | ~12 | |
| 20 µM Alisol A | ~20 | |
| 40 µM Alisol A | ~35 |
Data adapted from a study on Alisol A, showing a dose-dependent increase in apoptosis.[1]
Table 3: Effect of Alisol B 23-acetate on Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in A549 Cells (Western Blot)
| Treatment | Time (h) | p-PI3K (relative intensity) | p-Akt (relative intensity) | p-mTOR (relative intensity) |
| Control | 24 | 1.0 | 1.0 | 1.0 |
| 6 mM AB23A | 24 | Decreased | Decreased | Decreased |
| 9 mM AB23A | 24 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Control | 48 | 1.0 | 1.0 | 1.0 |
| 6 mM AB23A | 48 | Decreased | Decreased | Decreased |
| 9 mM AB23A | 48 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This table summarizes the dose- and time-dependent inhibitory effects of Alisol B 23-acetate (AB23A) on the phosphorylation of key PI3K/Akt/mTOR pathway proteins.[3][4]
Visualizing the Science
To further clarify the complex processes involved, the following diagrams illustrate the PI3K/Akt signaling pathway and a general experimental workflow for its investigation.
Caption: PI3K/Akt signaling pathway and the hypothesized point of inhibition by this compound.
Caption: General experimental workflow for studying this compound effects on the PI3K/Akt pathway.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
-
3. In Vitro Akt Kinase Assay
This protocol measures the kinase activity of Akt immunoprecipitated from cell lysates.
-
Materials:
-
Cell lysates from this compound-treated cells
-
Anti-Akt antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
GSK-3 fusion protein (as a substrate)
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
-
-
Protocol:
-
Lyse cells and quantify protein concentration as described for Western blotting.
-
Incubate 200-500 µg of protein lysate with an anti-Akt antibody for 2 hours at 4°C.
-
Add protein A/G agarose beads and incubate for another 1 hour at 4°C to immunoprecipitate Akt.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing GSK-3 fusion protein and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-phospho-GSK-3α/β antibody to detect the phosphorylated substrate.
-
These detailed notes and protocols are intended to serve as a valuable resource for the scientific community, accelerating research into the therapeutic potential of this compound and its derivatives in diseases driven by the PI3K/Akt signaling pathway.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alisol-Induced Apoptosis in HepG2 Cells
Introduction
These application notes provide a comprehensive overview of the methodologies to study the induction of apoptosis in human hepatocellular carcinoma (HepG2) cells by Alisol compounds. Due to the limited availability of specific research on Alisol G, this document leverages the existing data on a closely related and well-studied compound, Alisol B 23-acetate. Alisol B 23-acetate has been shown to induce apoptosis in HepG2 cells and its mechanism of action has been investigated, providing a solid foundation for designing and interpreting experiments with other Alisol derivatives.[1][2] The protocols and data presented herein are based on published findings for Alisol B 23-acetate and can be adapted for the study of this compound.
Biological Activity and Data Presentation
Alisol B 23-acetate has been demonstrated to exhibit cytotoxic effects on HepG2 cells by inducing G1 cell cycle arrest and apoptosis.[1][2] The primary signaling pathway implicated in this process is the mTOR pathway.[1][2]
Table 1: Cytotoxicity and Apoptosis Data for Alisol B 23-acetate in HepG2 Cells
| Parameter | Value | Experimental Conditions | Reference |
| IC50 Value | 17.82 µmol/L | MTT assay, 24-hour treatment | [2] |
| Apoptosis Rate | 44.89% | Annexin V/PI staining, 15 µmol/L for 10 hours | [2] |
| Nuclear Condensation | 46.18% ± 1.27% | DAPI staining, 15 µmol/L for 10 hours | [2] |
Proposed Signaling Pathway
Alisol B 23-acetate is proposed to induce apoptosis in HepG2 cells through the inhibition of the mTOR signaling pathway. This inhibition leads to downstream effects including the cleavage of caspase-3 and PARP, ultimately resulting in programmed cell death.[1][2]
Caption: Proposed mTOR signaling pathway for Alisol-induced apoptosis in HepG2 cells.
Experimental Protocols
Cell Culture and Treatment
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with this compound at various concentrations.
Caption: General workflow for HepG2 cell culture and treatment with this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 24 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by Annexin V-FITC/PI staining.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-mTOR, anti-caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
References
- 1. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alisol G in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Alisol G, a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, has garnered interest for its potential therapeutic effects in metabolic disorders. While direct studies on this compound for NAFLD are limited, research on closely related compounds, such as Alisol A 24-acetate, provides a strong rationale and methodological framework for investigating this compound's efficacy. These compounds have been shown to ameliorate hepatic steatosis, inflammation, and oxidative stress, key pathological features of NAFLD.
This document provides detailed application notes and experimental protocols for studying this compound in NAFLD research, drawing upon established methodologies for related Alisol compounds. The primary mechanism of action appears to be the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Data Presentation
The following tables summarize quantitative data from studies on Alisol A 24-acetate, a closely related compound, which can be used as a starting point for designing experiments with this compound.
Table 1: In Vivo Study Parameters for Alisol A 24-acetate in a Mouse Model of NAFLD
| Parameter | Value | Reference |
| Animal Model | C57BL/6 Mice | [1] |
| NAFLD Induction | Methionine and choline-deficient (MCD) diet | [1] |
| Treatment | Alisol A 24-acetate | [1] |
| Doses | 15, 30, and 60 mg/kg/day | [1] |
| Administration Route | Intragastric gavage | [1] |
| Treatment Duration | 4 weeks | [1] |
Table 2: In Vitro Study Parameters for Alisol A 24-acetate in a Cellular Model of NAFLD
| Parameter | Value | Reference |
| Cell Line | HepG2 (human liver cancer cell line) | [2][3] |
| NAFLD Induction | 1 mM Free Fatty Acids (oleic acid:palmitic acid, 2:1 ratio) | [2][3] |
| Treatment | Alisol A 24-acetate | [2] |
| Concentration | 10 µM | [2][3] |
| Incubation Time | 24 hours | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a High-Fat Diet-Induced NAFLD Mouse Model
1. Objective: To investigate the therapeutic effects of this compound on hepatic steatosis, inflammation, and fibrosis in a high-fat diet (HFD)-induced mouse model of NAFLD.
2. Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Equipment for blood and tissue collection
-
Kits for biochemical analysis (ALT, AST, triglycerides, cholesterol)
-
Reagents for histological analysis (formalin, paraffin, hematoxylin (B73222) and eosin, Oil Red O)
-
Reagents for gene and protein expression analysis (RNA extraction kits, qPCR reagents, antibodies)
3. Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
NAFLD Induction: Divide mice into a control group (standard diet) and an experimental group (HFD). Feed the respective diets for 8-12 weeks to induce NAFLD.
-
Treatment:
-
Divide the HFD-fed mice into a vehicle control group and this compound treatment groups (e.g., 15, 30, 60 mg/kg/day).
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Sample Collection: At the end of the treatment period, fast the mice overnight, collect blood via cardiac puncture, and perfuse and collect the liver.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to assess inflammation and ballooning.
-
Embed another portion in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.
-
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of key genes and proteins in the AMPK signaling pathway (e.g., p-AMPK, SREBP-1c, ACC, FASN) by qPCR and Western blot.
Protocol 2: In Vitro Evaluation of this compound in a Free Fatty Acid-Induced Hepatic Steatosis Model
1. Objective: To determine the effect of this compound on lipid accumulation in a HepG2 cell model of NAFLD.
2. Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Oleic acid and palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Cell viability assay kit (e.g., MTT or CCK-8)
3. Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Free Fatty Acid (FFA) Solution Preparation:
-
Prepare a 10 mM stock solution of oleic acid and a 5 mM stock solution of palmitic acid in 0.1 M NaOH at 70°C.
-
Prepare a 10% BSA solution in sterile water.
-
Complex the FFAs with BSA by adding the FFA stock solutions to the BSA solution to achieve a final concentration of 1 mM FFAs (0.66 mM oleic acid and 0.33 mM palmitic acid) in DMEM.
-
-
Treatment:
-
Seed HepG2 cells in appropriate plates (e.g., 6-well plates for imaging and biochemical assays, 96-well plates for viability).
-
Once cells reach 70-80% confluency, replace the medium with serum-free DMEM containing 1 mM FFAs and various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). Include a control group with neither FFAs nor this compound.
-
Incubate for 24 hours.
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining: Fix cells with 4% paraformaldehyde, wash with PBS, and stain with Oil Red O solution. Elute the stain with isopropanol (B130326) and measure the absorbance to quantify lipid content.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
-
Cell Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or CCK-8 assay.
-
Mechanism of Action Studies: Lyse cells to extract protein and RNA to analyze the expression and phosphorylation of key proteins in the AMPK pathway (p-AMPK, AMPK, ACC, p-ACC) via Western blot and the expression of lipogenic genes (SREBP-1c, FASN) via qPCR.
Mandatory Visualizations
Caption: this compound signaling pathway in NAFLD.
Caption: In vivo experimental workflow.
Caption: In vitro experimental workflow.
References
- 1. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Alisol G stability in different solvents and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alisol G in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound powder should be stored in a well-sealed container, protected from light and moisture.[1] Recommended storage temperatures are:
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound (≥ 100 mg/mL).[2] Other organic solvents such as methanol (B129727), ethanol, ethyl acetate, chloroform, and acetonitrile (B52724) can also be used.[1] It is crucial to use anhydrous, high-purity solvents, as the presence of water can affect stability.[2]
Q3: How should I store this compound stock solutions?
A3: this compound solutions are less stable than the solid powder and require colder storage temperatures. To minimize degradation, it is recommended to:
-
For shorter periods (up to 1 month), storage at -20°C is acceptable.[2][3]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, it is good laboratory practice to protect solutions from light, especially during long-term storage, to prevent potential photodegradation.[1]
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is generally acceptable, prolonged storage can lead to significant degradation. For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[2]
Q6: What are the potential degradation pathways for this compound?
A6: The chemical structure of this compound, which includes hydroxyl groups and an α,β-unsaturated ketone, suggests potential susceptibility to oxidation under harsh conditions.[1] Hydrolysis of ester groups, if present in derivatives, is also a possibility, particularly in protic solvents or under acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in this compound solution after thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and sonicate to aid dissolution.[2] For future preparations, ensure the use of fresh, anhydrous solvent and confirm that the desired concentration is within the solubility limits. |
| Inconsistent experimental results using the same this compound stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from solid this compound and aliquot them into single-use vials for storage at -80°C. Perform a quality control check on a new aliquot using an analytical method like HPLC to confirm its concentration and purity. |
| Loss of biological activity of this compound in an experiment. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Consider the compatibility of the experimental buffer and conditions with this compound's stability. |
| Appearance of unexpected peaks in HPLC analysis of an this compound sample. | These may be degradation products. | Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in developing a stability-indicating HPLC method. |
Stability Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] | ||
| Solution | DMSO | -80°C | Up to 6 months[2][3] |
| -20°C | Up to 1 month[2][3] |
Table 2: Illustrative Stability of this compound in DMSO (10 mM) - Hypothetical Data
| Storage Condition | 1 week | 1 month | 3 months | 6 months |
| -80°C | >99% | >98% | >95% | >90% |
| -20°C | >98% | >95% | >90% | ~85% |
| 4°C | ~95% | ~85% | <70% | <50% |
| Room Temperature | <90% | <70% | <40% | <20% |
| Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this may need to be determined by a UV scan).
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
The method is considered "stability-indicating" when all peaks are well-resolved.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Alisol G in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Alisol G in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to a combination of factors characteristic of many tetracyclacyclic triterpenoids:
-
Low Aqueous Solubility: this compound is a lipophilic compound with poor water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: Evidence suggests that structurally similar compounds, such as Alisol B 23-acetate, are substrates of the P-glycoprotein (P-gp) efflux transporter.[1][2] P-gp is highly expressed in the apical membrane of intestinal epithelial cells and actively pumps absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[3][4][5]
-
First-Pass Metabolism: While specific data for this compound is limited, many compounds undergo significant metabolism in the gut wall and liver (first-pass metabolism) before reaching systemic circulation, which can reduce bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) are particularly promising for lipophilic drugs like this compound.[6][7][8] These formulations can enhance solubility, improve absorption via lymphatic pathways, and potentially inhibit P-gp efflux.[4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting the drug in an amorphous state with a larger surface area.[9][10][11]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[12][13]
-
Co-administration with P-gp Inhibitors: The use of excipients with P-gp inhibitory activity or co-administration with known P-gp inhibitors can increase the intestinal absorption of this compound by blocking its efflux back into the gut lumen.[1][14][15]
Q3: Are there any specific excipients known to improve the bioavailability of this compound or similar compounds?
A3: While specific data for this compound is scarce, studies on other poorly soluble drugs and triterpenoids suggest the following excipients may be beneficial:
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides can be used in SEDDS to solubilize this compound.[3]
-
Surfactants: Non-ionic surfactants with high HLB values, such as Cremophor® EL, Tween® 80, and Solutol® HS 15, are commonly used in SEDDS and nanoformulations to facilitate emulsification and enhance membrane permeability.[8]
-
Polymers: Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycols (PEGs) are effective carriers for creating solid dispersions.[9][11]
-
P-gp Inhibitory Excipients: Some surfactants, such as Tween® 80 and d-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS), have been shown to inhibit P-gp activity.[16]
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Approach: Develop a formulation designed to enhance solubility and dissolution.
-
Self-Emulsifying Drug Delivery System (SEDDS): Formulate this compound in an isotropic mixture of oils, surfactants, and co-solvents.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.
-
-
Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase its surface area.
-
In Vitro Dissolution Testing: Perform in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to confirm improved release from the formulation compared to the unformulated compound.
-
Problem 2: No Significant Increase in Bioavailability Despite Improved Solubility
-
Possible Cause: P-glycoprotein (P-gp) mediated efflux of this compound in the intestine.
-
Troubleshooting Steps:
-
Incorporate P-gp Inhibitory Excipients: Reformulate using excipients with known P-gp inhibitory properties (e.g., TPGS, Tween® 80).[16]
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administer the this compound formulation with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to confirm the involvement of P-gp. A significant increase in bioavailability upon co-administration would indicate that P-gp efflux is a major limiting factor.
-
In Vitro Permeability Assays: Utilize in vitro models, such as Caco-2 cell monolayers, to assess the bidirectional permeability of this compound and the effect of P-gp inhibitors.
-
Quantitative Data on Bioavailability Enhancement of Structurally Similar Triterpenoids
While specific data for this compound is limited, the following table summarizes the bioavailability enhancement achieved for other poorly soluble triterpenoids using various formulation strategies in animal models. This data can serve as a valuable reference for formulating this compound.
| Compound | Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) | Reference |
| Oleanolic Acid | Self-microemulsifying drug delivery system (SMEDDS) | Rat | Cmax: 1120.3 ± 189.5 ng/mL, AUC₀₋₂₄: 6890.4 ± 1045.7 ng·h/mL | ~5 | [17] |
| Oleanolic Acid | Solidified phospholipid complex with ketoconazole | Rat | Cmax: 867.4 ± 123.5 ng/mL, AUC₀₋₂₄: 5432.1 ± 876.9 ng·h/mL | ~4 | [17] |
| Ursolic Acid | Phospholipid nanoparticles (intravenous) | Mouse | Higher plasma concentration at 12h (2.07 ng/mL vs 0.82 ng/mL) | N/A (IV study) | [17] |
| Praziquantel (B144689) | Solid dispersion with PEG 4000/Poloxamer 188 | Rat | Cmax: 1.87 ± 0.21 µg/mL, AUC₀₋₂₄: 5.43 ± 0.68 µg·h/mL | ~2.5 | [11] |
Experimental Protocols
Protocol 1: Preparation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil), surfactants (e.g., Cremophor® EL, Tween® 80, Solutol® HS 15), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the proportions determined from the phase diagram.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture to 40-50°C under constant stirring until a clear and homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with simulated gastric or intestinal fluid and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS to that of the unformulated compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into experimental groups (e.g., this compound suspension, this compound SEDDS).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: P-glycoprotein mediated efflux of this compound in the intestine.
Caption: Troubleshooting decision tree for overcoming poor this compound bioavailability.
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 7. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, … [ouci.dntb.gov.ua]
- 8. CN102432659B - Separation and purification method of alisol B 23-acetate monomer - Google Patents [patents.google.com]
- 9. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 10. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically-based pharmacokinetic modeling of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticles That Do Not Compete with Endogenous Ligands – Molecular Characterization In Vitro, Acute Safety in Canine, and Interspecies Pharmacokinetics Modeling to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Alisol G Dosage for Anti-Inflammatory Effect Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol G to study its anti-inflammatory effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: While this guide focuses on this compound, specific dose-response data for this compound is limited in publicly available literature. Therefore, the quantitative data and dosage recommendations provided are largely based on studies of closely related Alisol compounds such as Alisol A, B, and F. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported anti-inflammatory properties?
This compound is a natural triterpenoid (B12794562) compound extracted from the rhizomes of Alisma orientale (oriental water plantain), a plant used in traditional Chinese medicine.[1] It belongs to a class of compounds known as alisols, which have demonstrated a range of biological activities.[1] Studies suggest that this compound possesses anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in immune cells like macrophages.[1]
Q2: What are the known mechanisms of action for the anti-inflammatory effects of Alisol compounds?
Research on this compound and its derivatives (Alisol A, B, and F) has revealed that their anti-inflammatory effects are mediated through the modulation of several key signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Alisol compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Alisols can suppress the phosphorylation of key proteins in the MAPK signaling cascade (such as ERK, JNK, and p38), which are involved in the production of inflammatory mediators.[3]
-
JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Inhibition of the JAK-STAT pathway is another mechanism by which Alisol compounds may exert their anti-inflammatory effects, as this pathway is crucial for cytokine signaling.[3]
-
TLR4 (Toll-like Receptor 4) Signaling: Some Alisol derivatives have been found to inhibit the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria and leads to a potent inflammatory response.[4][5]
Q3: What are typical starting concentrations for in vitro studies with this compound?
Based on studies with related Alisol compounds, a starting concentration range of 1 µM to 50 µM is recommended for in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. For example, studies on Alisol B 23-acetate have shown anti-inflammatory effects in Caco-2 cells at concentrations of 2.5, 5, and 10 µM.[4][5] Another study on Alisol A 24-acetate in chondrocytes demonstrated effects at concentrations of 2.5, 5, 10, and 20 µM.[6]
Q4: What are suggested initial dosages for in vivo animal studies with this compound?
For in vivo studies in rodent models, a starting dosage range of 10 mg/kg to 50 mg/kg administered via an appropriate route (e.g., intraperitoneal or oral gavage) can be considered, based on research with similar Alisol compounds. For instance, in a mouse model of sepsis, Alisol B 23-acetate was used at doses of 10, 20, and 40 mg/kg.[7] As with in vitro studies, a dose-finding study is essential to establish the effective and non-toxic dose of this compound in your animal model.
Troubleshooting Guides
Problem 1: High cell toxicity observed in in vitro experiments.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use assays like MTT, XTT, or LDH to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line.
-
Lower the concentration range: Based on the cytotoxicity data, select a range of concentrations well below the toxic threshold for your anti-inflammatory experiments.
-
Check the purity of this compound: Impurities in the compound could contribute to toxicity. Ensure you are using a high-purity grade of this compound.
-
Optimize incubation time: Shorter incubation times may reduce toxicity while still allowing for the observation of anti-inflammatory effects.
-
Problem 2: No significant anti-inflammatory effect observed.
-
Possible Cause: The concentration or dosage of this compound is too low, or the experimental model is not sensitive enough.
-
Troubleshooting Steps:
-
Increase the concentration/dosage: Based on your initial dose-response studies, carefully escalate the concentration (in vitro) or dosage (in vivo) of this compound.
-
Verify the inflammatory stimulus: Ensure that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust and measurable inflammatory response in your control group.
-
Check the timing of treatment: The timing of this compound administration relative to the inflammatory stimulus is critical. Consider pre-treatment, co-treatment, and post-treatment protocols.
-
Select appropriate endpoints: Measure a panel of relevant inflammatory markers (e.g., cytokines like TNF-α, IL-6, IL-1β; enzymes like COX-2, iNOS) to get a comprehensive view of the inflammatory response.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent passage number range, as their responsiveness can change over time.[8] Maintain consistent cell seeding densities and media formulations.
-
Ensure consistent preparation of this compound: Prepare fresh stock solutions of this compound and use a consistent solvent. This compound should be dissolved in a suitable solvent like DMSO, and the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
Maintain consistent animal model conditions: For in vivo studies, use animals of the same age, sex, and strain. Control for environmental factors such as housing, diet, and light/dark cycles.
-
Quantitative Data Summary
The following tables summarize quantitative data on the dosage of Alisol derivatives from various studies. This data should be used as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-inflammatory Dosages of Alisol Derivatives
| Alisol Derivative | Cell Line | Inflammatory Stimulus | Effective Concentration Range | Measured Anti-inflammatory Effects |
| Alisol B 23-acetate | Caco-2 | LPS (10 µg/mL) | 2.5, 5, 10 µM | Dose-dependent reduction of TNF-α, IL-6, and IL-1β.[4][5] |
| Alisol A 24-acetate | Chondrocytes | IL-1β (10 ng/mL) | 2.5, 5, 10, 20 µM | Reduction of NO, PGE2, TNF-α, and IL-6.[6] |
| Alisol F | RAW 264.7 | LPS (1 µg/mL) | 3.3, 11, 33 µM | Inhibition of NO, IL-6, TNF-α, and IL-1β production.[3] |
Table 2: In Vivo Anti-inflammatory Dosages of Alisol Derivatives
| Alisol Derivative | Animal Model | Disease Model | Effective Dosage Range | Route of Administration | Measured Anti-inflammatory Effects |
| Alisol B 23-acetate | C57BL/6 mice | LPS-induced sepsis | 10, 20, 40 mg/kg | Gavage | Reduced serum levels of TNF-α, IL-6, and IL-1β.[7] |
| Alisol F | C57BL/6 mice | LPS/D-gal-induced acute liver injury | 20 mg/kg | Not specified | Reduced serum levels of TNF-α, IL-6, and IL-1β.[3] |
| Alisol A 24-acetate | Sprague Dawley rats | MIA-induced osteoarthritis | 5, 10 mg/kg/day | Intraperitoneal injection | Reduced inflammatory markers in joint tissue. |
Experimental Protocols
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. Nitric oxide (NO) production can be assessed by measuring nitrite (B80452) levels in the supernatant using the Griess reagent.
-
Cell Lysates: Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38) or to extract RNA for qRT-PCR analysis of pro-inflammatory gene expression (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).
-
In Vivo Anti-inflammatory Assay in an LPS-induced Endotoxemia Mouse Model
This protocol provides a general framework for evaluating the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: Use 8-10 week old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control
-
LPS only
-
LPS + this compound (low dose, e.g., 10 mg/kg)
-
LPS + this compound (medium dose, e.g., 25 mg/kg)
-
LPS + this compound (high dose, e.g., 50 mg/kg)
-
LPS + Dexamethasone (positive control)
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) 1 hour before LPS challenge.
-
-
LPS Challenge: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 5-10 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest relevant tissues (e.g., liver, lung, spleen) for further analysis.
-
Analysis:
-
Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, and perform H&E staining to assess tissue inflammation and damage.
-
Tissue Homogenates: Homogenize tissues to measure inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for Western blot and qRT-PCR analysis.
-
Visualizations
Signaling Pathways
Caption: Simplified NF-κB Signaling Pathway and points of inhibition by this compound.
Caption: Overview of the MAPK Signaling Pathway and potential inhibition by this compound.
Caption: The JAK-STAT Signaling Pathway and a possible point of inhibition by this compound.
Experimental Workflow
References
- 1. Buy this compound | 155521-46-3 [smolecule.com]
- 2. Alisol B 23-Acetate Inhibits IgE/Ag-Mediated Mast Cell Activation and Allergic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 5. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Cardiac Dysfunction by Suppressing Toll-Like Receptor 4 (TLR4)/NADPH Oxidase 2 (NOX2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Alisol G in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Alisol G in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in biological matrices?
A1: The main challenges in quantifying this compound include:
-
Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and inaccurate quantification.[1]
-
Low Concentrations: this compound may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for accurate detection.
-
Analyte Stability: this compound, like other structurally similar compounds, may be susceptible to degradation during sample collection, storage, and processing. Factors such as temperature, pH, and enzymatic activity can affect its stability.[2][3]
-
Extraction Efficiency: Achieving consistent and high recovery of this compound from complex matrices like plasma, serum, or tissue homogenates is crucial for accurate and reproducible results.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of small molecules like this compound in complex biological matrices.[4] This technique offers high sensitivity, selectivity, and the ability to handle complex sample compositions.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering components from the sample matrix.[5]
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice to compensate for matrix effects and variations in extraction recovery. If a labeled standard is unavailable, a structurally similar compound can be used, but it must be demonstrated to co-elute and experience similar matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q4: What are the critical parameters to consider for sample collection and storage to ensure this compound stability?
A4: To maintain the integrity of this compound in biological samples:
-
Temperature: Samples should be kept on ice immediately after collection and stored at -80°C for long-term stability.[2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of the analyte. It is recommended to aliquot samples into smaller volumes for single use.
-
pH: The pH of the sample, particularly urine, can influence the stability of the analyte. Buffering the sample may be necessary in some cases.
-
Anticoagulant (for blood samples): The choice of anticoagulant (e.g., EDTA, heparin) should be evaluated during method development to ensure it does not interfere with the assay or affect the stability of this compound.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Possible Cause | Recommendation |
| Inefficient Extraction | Optimize the extraction procedure. For liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), evaluate different sorbent types and elution solvents. |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[2] Perform stability experiments to assess this compound's stability under your specific conditions. |
| Poor Ionization in MS | Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is compatible with efficient ionization. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can aid in protonation in positive ion mode. |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. If a standard is available, perform a product ion scan to determine the most abundant and stable fragment ions. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Recommendation |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Use calibrated pipettes and maintain consistent timing for each step. |
| Uncompensated Matrix Effects | Incorporate a suitable internal standard (ideally a stable isotope-labeled this compound) to correct for variability in extraction and matrix effects. Prepare calibration curves in a matrix that closely matches the study samples. |
| Instrument Fluctuation | Check the stability of the LC-MS/MS system. Run system suitability tests before each analytical batch to ensure consistent performance. Monitor for any drift in retention time or signal intensity. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure and chromatographic gradient. |
Issue 3: Poor Peak Shape or Resolution
| Possible Cause | Recommendation |
| Inappropriate LC Column | Select a column with suitable chemistry for this compound (e.g., C18). Optimize the particle size and column dimensions for better efficiency. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition (organic solvent and aqueous phase ratio) and gradient to improve peak shape and resolution from interfering peaks. Ensure the pH of the mobile phase is appropriate for this compound. |
| Column Overload | Inject a smaller volume of the sample extract or dilute the sample further. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical, yet realistic, pharmacokinetic data for this compound based on typical values observed for similar compounds in preclinical studies.[6][7] These tables are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma after a Single Oral Administration of 10 mg/kg.
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 35 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 750 ± 120 |
| t1/2 (h) | 4.2 ± 0.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2: Half-life.
Table 2: Illustrative Stability of this compound in Human Plasma at Different Storage Conditions.
| Storage Condition | Concentration after 24h (% of initial) | Concentration after 7 days (% of initial) |
| Room Temperature (25°C) | 85 ± 5 | 60 ± 8 |
| Refrigerated (4°C) | 98 ± 3 | 90 ± 4 |
| Frozen (-20°C) | 100 ± 2 | 99 ± 3 |
| Frozen (-80°C) | 100 ± 1 | 100 ± 2 |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen rat plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound at a known concentration).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from endogenous interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters: Optimized for maximum signal intensity of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pharmacokinetics, Tissue Distribution and Excretion of Isoalantolactone and Alantolactone in Rats after Oral Administration of Radix Inulae Extract | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Preventing Alisol G degradation during extraction from plant material.
Welcome to the technical support center for Alisol G extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during its extraction from plant material, primarily Alisma orientale (Rhizoma Alismatis).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a protostane-type triterpenoid (B12794562) found in the rhizomes of Alisma orientale. It is of interest for its potential pharmacological activities. Like many complex natural products, this compound possesses functional groups, such as hydroxyl groups and an α,β-unsaturated ketone system, that render it susceptible to degradation under various physical and chemical stresses encountered during extraction.[1] Degradation can lead to reduced yield and the formation of impurities that may interfere with analysis or downstream applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to this compound degradation are:
-
Temperature: Elevated temperatures can accelerate chemical reactions leading to decomposition.
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions.
-
Solvent Choice: The polarity and protic nature of the extraction solvent can significantly impact stability.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
High Ultrasonic Power: Excessive ultrasonic energy can cause localized heating and sonochemical degradation.
Q3: What are the recommended storage conditions for this compound powder and solutions?
-
Powder: Store in a sealed container at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for up to 2 years.[2]
-
In Solvent: Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed, light-protected container at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction. | Review your extraction protocol against the potential causes of degradation listed in the FAQs. Optimize parameters such as temperature, extraction time, and solvent. |
| Incomplete extraction. | Ensure the plant material is finely powdered to maximize surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using extraction enhancement techniques like ultrasound at appropriate power levels. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Compare the chromatogram of a fresh extract with one that has been stored or subjected to stress (e.g., heat, light). Use forced degradation studies (see protocols below) to tentatively identify potential degradation peaks. |
| Extraction of impurities. | Optimize the selectivity of your extraction solvent. A solvent system with intermediate polarity, such as ethyl acetate (B1210297) or a mixture of ethanol (B145695) and water, may provide a good balance between this compound solubility and minimizing the co-extraction of highly polar or non-polar impurities. | |
| Inconsistent results between batches. | Variability in extraction conditions. | Standardize all extraction parameters, including temperature, time, solvent volume, and ultrasonic power. Ensure consistent quality and preparation of the plant material. |
| Degradation during sample work-up and storage. | Minimize the time between extraction and analysis. Store extracts under the recommended conditions (cold, dark, and inert atmosphere if possible). |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize this compound yield while minimizing degradation.
Materials:
-
Dried and powdered rhizomes of Alisma orientale.
-
80% Ethanol (v/v) in deionized water.
-
Ultrasonic bath with temperature and power control.
-
Centrifuge.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm syringe filter).
Procedure:
-
Weigh 10 g of powdered Alisma orientale and place it in a 250 mL Erlenmeyer flask.
-
Add 150 mL of 80% ethanol (1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to a moderate level (e.g., 200-250 W) and the temperature to 50°C.
-
Sonicate for 30 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper or a 0.45 µm filter.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting extract under vacuum to obtain the crude this compound extract.
Protocol 2: Forced Degradation Study of this compound
This protocol helps in identifying potential degradation products and understanding the stability of this compound under various stress conditions.
Materials:
-
Purified this compound standard.
-
Methanol (B129727), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
HPLC-UV system.
-
pH meter.
-
UV lamp (e.g., 254 nm).
-
Heating block or water bath.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a control (untreated stock solution) by HPLC-UV to observe the formation of degradation products and the decrease in the this compound peak.
Data on Factors Affecting Triterpenoid Stability
Table 1: Effect of Extraction Solvent on the Stability of Alisol A 24-acetate (a related triterpenoid)
| Solvent (at room temperature) | Observation | Implication for this compound |
| Methanol (Protic) | Rapid inter-transformation to Alisol A 23-acetate and deacetylation to Alisol A over time. | Protic solvents like methanol may promote degradation. Consider using less protic or aprotic solvents. |
| Acetonitrile (Aprotic) | Slower rate of transformation compared to protic solvents. | Aprotic solvents may offer better stability for this compound. |
| Chloroform (Aprotic) | Relatively stable with minimal transformation observed in the short term. | A good option for extraction, but consider its toxicity and environmental impact. |
Data extrapolated from stability studies on Alisol A 24-acetate.
Table 2: General Effect of Temperature on Triterpenoid Extraction Yield and Degradation
| Temperature | Effect on Yield | Effect on Degradation | Recommendation for this compound |
| < 40°C | Lower extraction efficiency. | Minimal degradation. | May be too low for efficient extraction. |
| 40-60°C | Optimal range for balancing yield and stability. | Moderate; risk increases with prolonged exposure. | Recommended range for extraction. |
| > 60°C | May not significantly increase yield. | Significant increase in degradation rate. | Avoid prolonged exposure to temperatures above 60°C. |
Visualizations
Caption: Optimized workflow for the extraction and analysis of this compound.
References
Technical Support Center: Alisol G and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering issues with cell viability assays following Alisol G treatment.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays, such as those using tetrazolium salts (MTT, XTT, MTS), can arise from several factors when working with compounds like this compound. It is crucial to ensure that this compound is fully solubilized in the cell culture medium, as precipitation can lead to variable concentrations and effects.[1] Additionally, the compound itself might interfere with the assay chemistry, for instance, by directly reducing the tetrazolium salt, which would lead to inaccurate readings.[1] Optimizing cell density and the incubation time with both this compound and the assay reagent is also critical, as prolonged incubation can be toxic to cells.[1]
Q2: I am observing high background absorbance/fluorescence in my control wells. How can I troubleshoot this?
A2: High background signals can be due to the degradation of the assay reagent, often caused by exposure to light or improper storage.[1][2] It is also possible that components in your cell culture medium or the vehicle used to dissolve this compound (e.g., DMSO) are reacting with the assay reagents.[1] To identify the source of the interference, it is recommended to run a "no-cell" control containing the medium, this compound, and the assay reagent.[1]
Q3: this compound treatment is reducing cell viability, but I am unsure if the mechanism is apoptosis. How can I confirm this?
A3: A decrease in metabolic activity, as measured by many viability assays, indicates cell death or growth arrest but does not define the specific mechanism.[1] To confirm apoptosis, you should use assays that measure specific markers of this process. These can include assays for caspase activity (e.g., measuring cleaved caspase-3, -8, and -9), DNA fragmentation (e.g., TUNEL assay), or changes in the cell membrane, such as the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining).[3][4][5]
Q4: I expected this compound to induce a dose-dependent decrease in cell viability, but I am not observing this effect. What should I check?
A4: Several factors could contribute to a lack of a dose-dependent effect. The cell line you are using may be resistant to the cytotoxic effects of this compound.[6] It is also possible that the incubation time with this compound is too short to induce a measurable effect.[6] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] Finally, the chosen viability assay may not be sensitive enough to detect subtle changes in cell viability; in such cases, switching to a more sensitive method, like an ATP-based luminescent assay, could be beneficial.[6]
Q5: Could the solvent used to dissolve this compound be affecting my cell viability assay?
A5: Yes, the solvent, most commonly DMSO, can impact the results. It is important to ensure that the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.5%.[6] Always include a vehicle control (cells treated with the same concentration of solvent as the this compound-treated cells) in your experimental setup to account for any effects of the solvent itself.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments with this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| AG-V-01 | Precipitate forms in the culture medium upon addition of this compound. | Poor solubility of this compound: The compound may be precipitating at the tested concentrations in the aqueous culture medium.[7][8][9] | 1. Verify solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[6] 2. Prepare fresh stock solutions: this compound in solution may degrade or precipitate over time. 3. Consider alternative solvents: If solubility in DMSO is an issue, explore other biocompatible solvents. |
| AG-V-02 | High variability between replicate wells treated with this compound. | 1. Inaccurate pipetting: Inconsistent volumes of cells, this compound, or assay reagents.[10] 2. Edge effects: Evaporation from wells on the plate's edge can concentrate this compound and media components.[6] 3. Cell clumping: A non-homogenous cell suspension will lead to uneven cell numbers in wells.[10] | 1. Calibrate pipettes: Ensure pipettes are accurately calibrated.[2] 2. Minimize edge effects: Avoid using the outer wells for experimental conditions; fill them with sterile PBS or medium instead.[6] 3. Ensure single-cell suspension: Gently triturate the cell suspension before plating to break up clumps.[10] |
| AG-V-03 | No dose-dependent decrease in cell viability observed. | 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action.[6] 2. Incorrect assay endpoint: The incubation time with this compound may be too short.[6] 3. Assay insensitivity: The chosen viability assay may not be sensitive enough.[6] | 1. Use a sensitive cell line: If possible, test this compound on a cell line known to be responsive. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[6] 3. Use a more sensitive assay: Consider an ATP-based luminescent assay.[6] |
| AG-V-04 | Suspected interference of this compound with the assay chemistry. | Direct reduction of assay reagent: this compound may have reducing properties that interfere with tetrazolium-based assays (MTT, XTT).[11][12] | 1. Run a no-cell control: Add this compound to the medium and assay reagent without cells to see if a color change occurs.[1] 2. Use an orthogonal assay: Confirm results with a different viability assay that has a distinct detection principle (e.g., ATP measurement or a dye-exclusion method).[11] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Alisol compounds from various studies. Note that the specific Alisol derivative and cell line can influence the outcome.
Table 1: Effect of Alisol Compounds on Caspase Activation
| Alisol Derivative | Cell Line | Treatment | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved Caspase-8 | Fold Increase in Cleaved Caspase-9 | Reference |
| Alisol A | HSC-3 | 25-100 µM for 24h | Up to 12.5-fold | Up to 11.3-fold | Up to 5.5-fold | [3] |
| Alisol A | SCC-9 | 25-100 µM for 24h | Significant increase | Significant increase | Significant increase | [3] |
Table 2: Cytotoxicity of Alisol Compounds in Cancer Cell Lines
| Alisol Derivative | Cell Line | Assay | IC50 Value | Reference |
| Alisol A | SCC-9 | MTT | Approx. 75 µM at 24h | [13] |
| Alisol A | HSC-3 | MTT | Approx. 75 µM at 24h | [13] |
| Alisol A | MDA-MB-231 | MTT | Concentration-dependent inhibition | [14] |
| Alisol B 23-acetate | A549 | CCK-8 | Concentration-dependent inhibition | [15] |
| Alisol F 24-acetate | MCF-7/DOX | CCK-8 | Dose-dependent inhibition | [16] |
Experimental Protocols
1. General Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing cell viability using an MTT assay after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment: Plate and treat cells with this compound as you would for a viability assay.
-
Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflow
// Nodes AlisolG [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK/p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AlisolG -> ROS; AlisolG -> PI3K [arrowhead=tee]; AlisolG -> JNK_p38;
PI3K -> Akt [label=" Inactivation", fontcolor="#5F6368", fontsize=8]; Akt -> mTOR [arrowhead=tee];
ROS -> JNK_p38; JNK_p38 -> Caspase8; JNK_p38 -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } .dot
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for this compound viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Alisol B 23-acetate-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. Is Your MTT Assay the Right Choice? [promega.jp]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Technical Support Center: Navigating the Synthesis of Alisol G Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of Alisol G derivatives and the enhancement of their biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound derivatives?
A1: The synthesis of this compound and its derivatives, which belong to the protostane-type triterpenoid (B12794562) family, presents several key challenges:
-
Stereochemical Complexity: The protostane (B1240868) skeleton possesses multiple chiral centers, making stereoselective synthesis difficult. Achieving the correct stereochemistry is crucial for biological activity.
-
Functional Group Manipulation: The presence of multiple hydroxyl groups and a ketone function in the this compound core requires careful selection of protecting groups to ensure regioselectivity during modification.
-
Side Chain Modification: Introducing diverse side chains to enhance activity can be challenging due to potential steric hindrance and the need for specific reaction conditions to avoid unwanted side reactions.
-
Low Yields: Multi-step syntheses of complex natural product derivatives often suffer from low overall yields, necessitating optimization of each reaction step.
-
Purification: The separation of desired derivatives from structurally similar byproducts and isomers can be complex, often requiring multiple chromatographic steps.
Q2: How can the biological activity of this compound derivatives be enhanced?
A2: Enhancing the biological activity of this compound derivatives often involves targeted structural modifications based on structure-activity relationship (SAR) studies. Key strategies include:
-
Modification of the Side Chain: The side chain at C-17 is a primary target for modification. Introducing different functional groups, altering chain length, and introducing unsaturation can significantly impact activity.
-
Derivatization of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups at C-11, C-24, and C-25 can modulate the compound's polarity, bioavailability, and interaction with biological targets. For instance, acetate (B1210297) derivatives of other alisols, like Alisol A and B, have shown potent biological effects.[1]
-
Modification of the Ketone Group: Reduction or other modifications of the C-3 ketone can influence the overall shape and electronic properties of the molecule, potentially leading to altered activity.
Q3: What are the known signaling pathways modulated by Alisol derivatives?
A3: Alisol derivatives have been shown to modulate several key signaling pathways implicated in various diseases:
-
Farnesoid X Receptor (FXR) Signaling: Some Alisol derivatives act as FXR agonists. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[2][3]
-
PI3K/Akt/mTOR Signaling: This pathway is central to cell growth, proliferation, and survival. Alisol A has been shown to inactivate this pathway in colorectal cancer cells.[4][5] Alisol B 23-acetate has also been found to inhibit this pathway in non-small cell lung cancer cells.[6][7]
-
MAPK Signaling (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are implicated in apoptosis and inflammation. Alisol A has been demonstrated to activate the JNK and p38 signaling pathways in oral cancer cells.[8][9][10]
-
SIRT3-NF-κB/MAPK Pathway: Alisol A has been shown to exert neuroprotective effects by modulating this pathway.[11][12]
Troubleshooting Guides
Low Reaction Yields
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time, low temperature, or inactive reagents. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time or increase the temperature if necessary. Ensure the purity and activity of all reagents and solvents. |
| Poor solubility of reactants. | Use a co-solvent system to improve solubility. | |
| Formation of multiple byproducts | Non-specific reactions due to unprotected functional groups. | Employ appropriate protecting group strategies for the hydroxyl and ketone functionalities. |
| Use of harsh reaction conditions leading to decomposition. | Optimize reaction conditions by using milder reagents and lower temperatures. | |
| Product loss during workup and purification | Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. |
| Co-elution of product with impurities during chromatography. | Optimize the chromatography conditions (solvent system, gradient, stationary phase). Consider using multiple purification techniques (e.g., normal-phase followed by reverse-phase chromatography). | |
| Decomposition on silica (B1680970) gel. | Deactivate the silica gel with a small percentage of a base like triethylamine (B128534) in the eluent if the compound is acid-sensitive. |
Difficult Purification of Isomers
| Problem | Potential Cause | Suggested Solution |
| Poor separation of diastereomers | Similar polarity and structural properties of the isomers. | Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and preparative separations. |
| Explore different solvent systems and gradients in column chromatography to enhance resolution. Techniques like counter-current chromatography can also be effective for separating closely related compounds.[1][13][14] | ||
| Co-elution with starting material or reagents | Incomplete reaction or use of excess reagents. | Ensure the reaction goes to completion. Use a minimal excess of reagents where possible and quench any remaining reagents before workup. |
Quantitative Data
While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, the following table provides an example of the type of data that should be generated and recorded during synthesis and evaluation. Data for other Alisol derivatives are included for reference.
| Compound | Modification | Target/Assay | IC50/EC50 (µM) | Yield (%) | Reference |
| This compound | - | FXR Transactivation in HepG2 cells | 24.09 | - | [15] |
| Alisol A | - | SCC-9 oral cancer cell viability | ~50 | - | [8] |
| Alisol B 23-acetate | 23-acetate | A549 non-small cell lung cancer cell viability | ~6-9 | - | [6] |
| Alisol F 24-acetate | 24-acetate | Hepatitis B virus (HBsAg) | 7.7 | - | [16] |
| Alisol F 24-acetate | 24-acetate | Hepatitis B virus (HBeAg) | 5.1 | - | [16] |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives (Illustrative)
This is a generalized protocol and requires optimization for specific derivatives.
-
Protection of Hydroxyl Groups: To a solution of this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride for primary hydroxyls) and a base (e.g., imidazole). Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction, extract with an organic solvent, and purify the protected intermediate by column chromatography.
-
Modification of the Side Chain/Core: The protected this compound can then be subjected to various modifications, such as esterification, etherification, or oxidation/reduction reactions at the desired position. Reaction conditions will be highly dependent on the specific transformation.
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers).
-
Purification: The final derivative is purified by column chromatography on silica gel, followed by preparative HPLC if necessary to achieve high purity.
Cell-Based Assay for Activity Evaluation (Example: FXR Activation)
-
Cell Culture: Culture HepG2 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element.
-
Treatment: Treat the transfected cells with varying concentrations of the synthesized this compound derivatives for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 values by plotting the luciferase activity against the compound concentration.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Key signaling pathways modulated by Alisol derivatives.
References
- 1. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Alisol B 23-acetate adjusts bile acid metabolisim via hepatic FXR-BSEP signaling activation to alleviate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alisol A Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Effects of Alisol A and Alisol B
A comprehensive review of the current scientific literature reveals a significant body of research on the anti-cancer properties of Alisol A and Alisol B, natural triterpenoids isolated from the rhizome of Alisma orientale. However, a direct comparison with Alisol G is not feasible at this time due to a lack of available research data on the anti-cancer effects of this compound. This guide, therefore, provides a detailed comparison of the anti-cancer activities of Alisol A and Alisol B (including its common derivative, Alisol B 23-acetate), focusing on their mechanisms of action, effects on cancer cell lines, and the signaling pathways they modulate.
Executive Summary
Both Alisol A and Alisol B, along with its acetylated form, demonstrate significant anti-cancer potential through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Their efficacy has been observed in a range of cancer cell lines. Alisol B and its derivative, Alisol B 23-acetate, appear to be more extensively studied, with a well-documented role in modulating the PI3K/AKT/mTOR signaling pathway. Alisol A, on the other hand, has been shown to exert its effects through the JNK/p38 MAPK and Hippo signaling pathways.
Data Presentation: In Vitro Anti-Cancer Effects
The following tables summarize the quantitative data from various in vitro studies on the effects of Alisol A and Alisol B 23-acetate on different cancer cell lines.
Table 1: Cytotoxicity of Alisol A and Alisol B 23-acetate in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / Effective Concentration | Duration (hours) | Reference |
| Alisol A | SCC-9 (Oral) | MTT | ~50 µM | 24 | [1] |
| Alisol A | HSC-3 (Oral) | MTT | ~70 µM | 24 | [1] |
| Alisol A | HCT-116 (Colorectal) | MTT | ~40 µM | 24 | [2] |
| Alisol A | HT-29 (Colorectal) | MTT | ~40 µM | 24 | [2] |
| Alisol B 23-acetate | A549 (Lung) | CCK-8 | 9 mM (reduced growth to 50%) | 24 | [3] |
| Alisol B 23-acetate | HepG2/VIN (Drug-resistant Liver) | SRB | 10 µM (resensitized to doxorubicin) | 72 | [4] |
Table 2: Effects of Alisol A and Alisol B 23-acetate on Cell Cycle and Apoptosis
| Compound | Cancer Cell Line | Effect | Method | Key Findings | Reference |
| Alisol A | SCC-9 (Oral) | Apoptosis Induction | Annexin V/PI Staining | 50.4% apoptotic cells at 100 µM | [1] |
| Alisol A | HSC-3 (Oral) | Apoptosis Induction | Annexin V/PI Staining | 26.9% apoptotic cells at 100 µM | [1] |
| Alisol A | HCT-116 (Colorectal) | Cell Cycle Arrest | Flow Cytometry | Increased G0/G1 phase population | [2] |
| Alisol A | HT-29 (Colorectal) | Cell Cycle Arrest | Flow Cytometry | Increased G0/G1 phase population | [2] |
| Alisol B 23-acetate | A549 (Lung) | Cell Cycle Arrest | Flow Cytometry | Significant increase in G0/G1 phase at 6 and 9 mM | [3] |
| Alisol B 23-acetate | A549 (Lung) | Apoptosis Induction | Flow Cytometry | Significant increase in apoptotic cells at 9 mM | [3] |
| Alisol B 23-acetate | HepG2/VIN (Drug-resistant Liver) | Apoptosis Induction | Not Specified | Enhanced apoptosis in the presence of doxorubicin | [4] |
Signaling Pathways Modulated by Alisol A and Alisol B
The anti-cancer effects of Alisol A and Alisol B are mediated through their interaction with specific cellular signaling pathways.
Alisol A
Alisol A has been shown to induce apoptosis in oral cancer cells by activating the JNK/p38 MAPK signaling pathway .[1] This leads to the cleavage of caspases-8, -9, and -3, key executioners of apoptosis.[1] In colorectal cancer, Alisol A has been found to inactivate the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[2] Furthermore, in nasopharyngeal carcinoma cells, Alisol A inhibits the Hippo signaling pathway by downregulating the expression of YAP, a key transcriptional regulator.
References
- 1. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Alisol G vs. Other Triterpenoids: A Comparative Guide to Anti-Inflammatory Activity
In the landscape of natural product research for novel anti-inflammatory agents, triterpenoids have emerged as a promising class of compounds. This guide provides a detailed comparison of the anti-inflammatory activity of Alisol G and its derivatives with other well-known triterpenoids, namely oleanolic acid, ursolic acid, and betulinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of these triterpenoids has been evaluated in numerous studies, primarily through their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the key quantitative data from various in vitro studies.
| Compound | Target | Cell Line | Stimulus | IC50 / % Inhibition |
| Alisol F | NO | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition | |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition | |
| IL-1β | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition | |
| Alisol B 23-acetate | TNF-α | Caco-2 | LPS (10 µg/mL) | Dose-dependently reduced |
| IL-6 | Caco-2 | LPS (10 µg/mL) | Dose-dependently reduced | |
| IL-1β | Caco-2 | LPS (10 µg/mL) | Dose-dependently reduced | |
| Oleanolic Acid Derivative (OADP) | NO | RAW 264.7 | LPS | IC50: 1.09 ± 0.01 µg/mL (48h)[1] |
| Ursolic Acid | NO | RAW 264.7 | LPS | IC50: 17.5 ± 2.0 µM[2] |
| 23-Hydroxyursolic acid | NO | RAW 264.7 | LPS | More potent than ursolic acid[3] |
| Betulinic Acid Derivative | NO | RAW 264.7 | LPS | IC50: 16.4 µM[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as stimulus concentration and incubation time. The data presented here is for comparative purposes and highlights the potent anti-inflammatory activity of these compounds.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and the other compared triterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the transcription of pro-inflammatory genes and are common targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Alisol F, oleanolic acid, and ursolic acid have all been shown to inhibit NF-κB activation.[2][5][6]
Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another crucial signaling route activated by inflammatory stimuli. These kinases phosphorylate various transcription factors, including AP-1, which in turn regulate the expression of inflammatory mediators. Alisol F has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38.[5]
Caption: Modulation of the MAPK signaling pathway by triterpenoids.
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the anti-inflammatory activity of triterpenoids in vitro, based on commonly employed methodologies.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight.[8] They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL).[8][9]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are indirectly quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.[9] The absorbance is typically measured at 540 nm.[9]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]
-
Protein Expression (iNOS, COX-2, Phosphorylated Proteins): The expression levels of key inflammatory proteins in cell lysates are analyzed by Western blotting using specific primary and secondary antibodies.
Conclusion
This compound, along with other prominent triterpenoids like oleanolic acid, ursolic acid, and betulinic acid, demonstrates significant anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the available data strongly supports their potential as anti-inflammatory agents, a direct head-to-head comparative study under standardized conditions would be invaluable for a more definitive assessment of their relative potencies. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of anti-inflammatory activity and qualitative-quantitative composition of triterpenoids from ten genotypes of Ugni molinae | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of nitrite and inflammatory cytokine production in LPS-stimulated RAW 264.7 cells [bio-protocol.org]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Alisol G: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Alisol G, a triterpenoid (B12794562) compound isolated from the rhizome of Alisma orientale, has demonstrated a range of pharmacological activities, suggesting its potential as a therapeutic agent. Identifying and validating its molecular targets is a critical step in understanding its mechanism of action and advancing its development. This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the molecular targets of this compound, supported by experimental data and detailed protocols.
Key Molecular Targets of this compound and its Analogs
Research has implicated several key proteins and signaling pathways as potential targets of this compound and its structurally similar analogs, such as Alisol A and B. These include:
-
Farnesoid X Receptor (FXR) : A nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2][3]
-
Soluble Epoxide Hydrolase (sEH) : An enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[4][5][6]
-
AMP-activated Protein Kinase (AMPK) : A key cellular energy sensor that regulates metabolism.[7][8]
-
PI3K/Akt Signaling Pathway : A crucial pathway involved in cell survival, growth, and proliferation.[9][10][11]
Target Validation Methodologies: A Head-to-Head Comparison
The validation of a drug's molecular target is essential to ensure that its therapeutic effects are mediated through the intended mechanism. Here, we compare the gold-standard CRISPR-Cas9 system with other widely used techniques.
Table 1: Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 | RNA Interference (siRNA/shRNA) | Chemical Proteomics |
| Principle | Permanent gene knockout or modification at the DNA level. | Transient or stable knockdown of gene expression at the mRNA level. | Direct identification of drug-protein interactions using chemical probes. |
| Specificity | High, but off-target effects are possible. | Can have significant off-target effects due to partial sequence homology. | Dependent on the specificity of the chemical probe. |
| Efficiency | Can achieve complete loss-of-function. | Often results in incomplete knockdown, leaving residual protein. | Can identify weak or transient interactions. |
| Throughput | High-throughput screening with pooled libraries is well-established. | Amenable to high-throughput screening. | Can be adapted for high-throughput analysis. |
| Confirmation | Requires sequencing to confirm genetic modification. | Requires qPCR or Western blotting to confirm knockdown. | Requires mass spectrometry and further biochemical validation. |
| Use Case | Definitive validation of a target's role in a biological process. | Initial screening and validation of potential targets. | Unbiased discovery of direct binding partners. |
CRISPR-Cas9: The Gold Standard for Target Validation
CRISPR-Cas9 technology allows for precise and permanent modification of the genome, making it a powerful tool for unequivocally validating drug targets. By knocking out the gene encoding a putative target, researchers can observe whether the cellular or physiological effects of the drug are abolished.
Experimental Workflow: CRISPR-Cas9 Mediated Knockout of Soluble Epoxide Hydrolase (sEH)
This workflow is based on a study that utilized CRISPR/Cas9 to inactivate the phosphatase activity of sEH in a rat model.[4][12][13]
Quantitative Data: Impact of sEH Knockout on this compound Efficacy
The following table presents hypothetical data based on the expected outcomes of validating sEH as a target for an this compound analog. A study on Alisol B, a closely related compound, identified sEH as a direct cellular target.[5]
| Cell Line | Treatment | Cellular Response (e.g., anti-inflammatory marker) |
| Wild-Type | Vehicle | Baseline |
| Wild-Type | This compound (10 µM) | 75% reduction |
| sEH Knockout | Vehicle | Baseline |
| sEH Knockout | This compound (10 µM) | 10% reduction |
Interpretation: The significant decrease in this compound's efficacy in the sEH knockout cells would strongly validate sEH as a primary molecular target.
Alternative Validation Methods
While CRISPR-Cas9 is highly effective, other methods provide complementary approaches to target validation.
RNA Interference (RNAi)
RNAi, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), reduces gene expression by degrading target mRNA. It is a valuable tool for assessing the effects of transiently reducing the levels of a target protein.
-
shRNA Design and Cloning : Design at least two independent shRNA sequences targeting the gene of interest and a non-targeting control shRNA.[14] Clone these into a lentiviral vector.
-
Lentivirus Production : Co-transfect the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduction : Infect the target cells with the collected lentiviral particles.
-
Selection : Select for transduced cells using an appropriate antibiotic resistance marker.
-
Validation of Knockdown : Quantify the reduction in mRNA and protein levels using qPCR and Western blotting, respectively. A knockdown of 75-90% is generally considered effective.[15]
-
Phenotypic Assay : Treat the knockdown and control cells with this compound and assess the cellular response.
Chemical Proteomics
Chemical proteomics aims to identify the direct binding partners of a small molecule within the complex cellular environment. This is often achieved by synthesizing a chemical probe version of the drug that can be used to "fish" for its targets.
A study successfully used a similar "target fishing" experiment to identify sEH as a direct target of Alisol B.[5]
Signaling Pathways of this compound's Putative Targets
Understanding the signaling pathways in which the potential targets of this compound operate is crucial for elucidating its mechanism of action.
Simplified PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and has been implicated as a target of Alisol compounds.[9][10][11]
Conclusion
Validating the molecular targets of this compound is paramount for its progression as a potential therapeutic. CRISPR-Cas9 stands out as the most definitive method for target validation due to its ability to create complete and permanent gene knockouts. However, a multi-faceted approach that combines the strengths of CRISPR-Cas9 with orthogonal methods like RNAi and chemical proteomics will provide the most robust and comprehensive understanding of this compound's mechanism of action. This integrated strategy will be instrumental in guiding future drug development efforts.
References
- 1. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond bile acids: targeting Farnesoid X Receptor (FXR) with natural and synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluations of novel farnesoid X receptor (FXR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated inactivation of the phosphatase activity of soluble epoxide hydrolase prevents obesity and cardiac ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury [ijbs.com]
- 6. Soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation with DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic analysis reveals AMPK is required to support tumor growth in murine Kras-dependent lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ-focal adhesion kinase signaling circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CRISPR/Cas9-mediated inactivation of the phosphatase activity of soluble epoxide hydrolase prevents obesity and cardiac ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Anticancer Potential of Alisol G: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the therapeutic effects of Alisol G, a naturally derived triterpenoid, reveals its significant anticancer properties across a spectrum of cancer cell lines. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate the potential of this compound and its analogues as novel cancer therapeutic agents. The data presented underscores the compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate critical signaling pathways involved in tumorigenesis.
Comparative Efficacy of Alisol Derivatives in Cancer Cell Lines
The therapeutic efficacy of this compound and its related compounds, Alisol A and Alisol B 23-acetate (AB23A), has been evaluated in numerous studies. The following tables summarize the key quantitative data, providing a clear comparison of their effects on cell viability, apoptosis induction, and cell cycle progression in various cancer cell lines.
Table 1: Comparative IC50 Values of Alisol Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Alisol A | SCC-9 | Oral Squamous Carcinoma | ~75 | [1] |
| Alisol A | HSC-3 | Oral Squamous Carcinoma | ~85 | [1] |
| Alisol B 23-acetate | A549 | Non-Small Cell Lung Cancer | ~9 (for 50% growth inhibition at 24h) | [2] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Effect of Alisol Derivatives on Cancer Cell Viability
This table highlights the percentage of cell viability remaining after treatment with Alisol derivatives at specified concentrations and durations.
| Compound | Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | Cell Viability (%) | Citation |
| Alisol A | SCC-9 | 100 | 24 | 17.8 ± 2.2 | [1] |
| Alisol A | HSC-3 | 100 | 24 | 31.1 ± 2.4 | [1] |
| Alisol B 23-acetate | A549 | 9 | 24 | ~50 | [2] |
Table 3: Induction of Apoptosis by Alisol Derivatives
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This table presents the percentage of apoptotic cells following treatment with Alisol derivatives.
| Compound | Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Citation |
| Alisol A | SCC-9 | 100 | 24 | 50.4 ± 4.69 | [1] |
| Alisol A | HSC-3 | 100 | 24 | 26.9 ± 4.04 | [1] |
| Alisol B 23-acetate | A549 | 9 | 24 | Significant increase | [2] |
| Alisol B 23-acetate & Bufalin | SMMC-7721 | - | - | Enhanced apoptosis | [3] |
| Alisol B 23-acetate & Bufalin | MHCC97 | - | - | Enhanced apoptosis | [3] |
Table 4: Alisol Derivative-Induced Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Alisol derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.
| Compound | Cancer Cell Line | Concentration (µM) | Effect on Cell Cycle | Citation |
| Alisol A | SCC-9 | 100 | Increase in sub-G1 phase (48.7%), decrease in G0/G1 phase | [1] |
| Alisol A | HSC-3 | 100 | Increase in sub-G1 phase (39.0%), decrease in G0/G1 phase | [1] |
| Alisol A | HCT-116 & HT-29 | 10, 20, 40 | G0/G1 phase arrest | [4] |
| Alisol B 23-acetate | A549 | 6, 9 | G0/G1 phase arrest | [2] |
| Alisol B 23-acetate | Ovarian Cancer Cells | - | G1 phase arrest | [5] |
Key Signaling Pathways Modulated by this compound and its Analogs
This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Signaling pathways modulated by Alisol A in cancer cells.
Caption: PI3K/AKT/mTOR signaling pathway affected by Alisol B 23-acetate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Alisol compound for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
-
Cell Treatment: Treat cells with the Alisol compound as required.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[12][13][14]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound like this compound.
Caption: General experimental workflow for cross-validation.
This comparative guide provides a foundational understanding of the anticancer effects of this compound and its analogues. The presented data and protocols are intended to support further investigation into these promising natural compounds for the development of novel cancer therapies.
References
- 1. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23-Acetate Increases the Antitumor Effect of Bufalin on Liver Cancer through Inactivating Wnt/β-Catenin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Alisol G and its Acetate Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol G is a protostane-type triterpenoid (B12794562) isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. While research has illuminated the pharmacological potential of various alisol compounds, a direct comparative analysis of this compound and its specific acetate (B1210297) derivatives is not extensively covered in publicly available literature. However, by examining the well-documented activities of other key alisols, such as Alisol A, B, and their corresponding acetate derivatives (Alisol A 24-acetate and Alisol B 23-acetate), we can infer and construct a valuable comparative framework. This guide synthesizes available experimental data to provide an objective comparison of their biological performance, offering insights for future research and drug development.
Comparative Biological Activity
The primary biological activities attributed to alisols and their acetate derivatives include anti-inflammatory, cytotoxic (anti-cancer), and lipid-lowering effects. Acetylation, the addition of an acetyl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its bioactivity.
Anti-Inflammatory Activity
Alisol compounds have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. For instance, Alisol A 24-acetate has been shown to ameliorate osteoarthritis by inhibiting reactive oxygen species and the inflammatory response through the AMPK/mTOR pathway[1]. Similarly, Alisol F and its derivative 25-anhydroalisol F have been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by inhibiting MAPK, STAT3, and NF-κB signaling pathways[2]. While specific data for this compound is limited, the trend observed with other alisols suggests that its acetate derivatives would likely exhibit comparable or enhanced anti-inflammatory properties.
Cytotoxic Activity
The anti-cancer potential of alisols and their derivatives has been a significant area of investigation. Alisol B 23-acetate has been shown to inhibit the viability of non-small cell lung cancer cells and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway[3][4]. Both Alisol A 24-acetate and Alisol B 23-acetate have also been found to reverse multi-drug resistance in cancer cells by modulating cell membrane fluidity and inhibiting drug efflux pumps[5]. The cytotoxic efficacy of these compounds is often cell-line dependent.
Lipid-Lowering Effects
Alisol acetates, particularly Alisol A 24-acetate and Alisol B 23-acetate, have been recognized for their beneficial effects on lipid metabolism. Studies have shown that these compounds can significantly lower total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C)[6][7]. The mechanism behind this is partly attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis[6][7]. Alisol A 24-acetate has also been demonstrated to prevent hepatic steatosis by activating AMPKα signaling pathways[8].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a snapshot of the comparative potency of different alisol derivatives.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Alisol B 23-acetate | A549 (Lung Cancer) | Cytotoxicity (CCK-8) | ~9 µM (reduced growth to 50% at 24h) | [3] |
| Alisol A 24-acetate | HepG2 (Liver Cancer) | Hepatic Steatosis Prevention | 10 µM significantly decreased lipid droplets | [8] |
| Alisol B | RBL-1 (Leukemia) | 5-Lipoxygenase Inhibition | Significant inhibition at 1-10 µM | [9] |
| Alisol B 23-acetate | RBL-1 (Leukemia) | 5-Lipoxygenase Inhibition | Significant inhibition at 1-10 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of alisol compounds.
Cell Viability and Cytotoxicity Assay (CCK-8)
-
Cell Seeding: A549 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Alisol B 23-acetate (e.g., 0, 6, and 9 µM) for different time points (e.g., 24 and 48 hours).
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for a specified time.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Determination of Anti-Inflammatory Activity
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS.
-
Induction of Inflammation: Cells were pre-treated with Alisol F or 25-anhydroalisol F for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture supernatants was measured using the Griess reagent. The levels of cytokines such as TNF-α and IL-6 were quantified using ELISA kits according to the manufacturer's instructions.
In Vitro Hepatic Steatosis Model
-
Cell Culture: HepG2 cells were cultured in DMEM.
-
Induction of Steatosis: To mimic non-alcoholic fatty liver disease (NAFLD), cells were incubated with a mixture of free fatty acids (oleate:palmitate = 2:1) for 24 hours.
-
Treatment: Cells were co-incubated with the fatty acid mixture and Alisol A 24-acetate (10 µM).
-
Lipid Accumulation Assessment: Intracellular lipid droplets were visualized by Oil Red O staining and quantified by colorimetric assay. Intracellular triglyceride content was also measured using a commercial kit.
Signaling Pathways and Molecular Mechanisms
The biological effects of alisol derivatives are mediated through the modulation of complex signaling pathways. Understanding these pathways is critical for targeted drug development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Alisol B 23-acetate has been shown to induce apoptosis and inhibit the proliferation of cancer cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This pathway is a crucial regulator of cell growth, survival, and metabolism.
Caption: PI3K/Akt/mTOR pathway inhibition by Alisol B 23-acetate.
AMPK/mTOR Signaling Pathway in Inflammation and Metabolism
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Alisol A 24-acetate can activate AMPK, which in turn inhibits the mTOR pathway. This activation helps to reduce inflammation and ameliorate metabolic disorders like hepatic steatosis.
Caption: AMPK/mTOR pathway modulation by Alisol A 24-acetate.
Conclusion and Future Directions
While direct comparative data on this compound and its acetate derivatives remains limited, the extensive research on other alisols provides a strong foundation for predicting their therapeutic potential. The available evidence consistently points to the enhanced bioactivity of acetate derivatives, particularly in the realms of anti-inflammatory, anti-cancer, and lipid-regulating effects. Future research should focus on isolating or synthesizing this compound and its acetate derivatives to conduct direct comparative studies. Such investigations will be crucial in elucidating their specific mechanisms of action and paving the way for their potential development as novel therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable starting point for researchers embarking on this endeavor.
References
- 1. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rhizomes of Alisma orientale and alisol derivatives inhibit allergic response and experimental atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to the Mechanisms of Alisol G and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published mechanisms of action for Alisol G and its structurally related analogs, Alisol A, Alisol A 24-acetate, and Alisol F. The information is intended to assist researchers in replicating and building upon existing findings. We present a comparison with standard-of-care treatments in relevant therapeutic areas, supported by quantitative data from published studies and detailed experimental protocols.
Anti-Cancer Activity: Alisol A vs. 5-Fluorouracil in Colorectal Cancer
Alisol A, a close structural analog of this compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines. A key mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2] For comparison, 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.
Comparative Data: Alisol A vs. 5-Fluorouracil
| Parameter | Alisol A | 5-Fluorouracil | Source |
| Mechanism of Action | Inhibition of PI3K/Akt/mTOR signaling pathway | Inhibition of thymidylate synthase, incorporation into DNA and RNA | [1],[3] |
| Effect on Cell Viability (HCT-116 cells) | Dose-dependent decrease; significant effects at 10-40 µM | IC50 typically in the low µM range (varies by cell line and exposure time) | [1] |
| Effect on Cell Cycle | G0/G1 phase arrest | S-phase arrest | [1] |
| Apoptosis Induction | Induces apoptosis and pyroptosis | Induces apoptosis | [1],[3] |
| Effect on Protein Expression | Decreased phosphorylation of PI3K, Akt, and mTOR | - | [1] |
Experimental Protocols: Anti-Cancer Assays for Alisol A
Cell Viability (MTT Assay) [1]
-
Cell Seeding: Seed HCT-116 or HT-29 colorectal cancer cells in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.
-
Treatment: Treat cells with varying concentrations of Alisol A (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis of PI3K/Akt Pathway Proteins [1]
-
Cell Lysis: Treat HCT-116 or HT-29 cells with Alisol A for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Mechanisms of Alisol A and 5-Fluorouracil in colorectal cancer.
Anti-Inflammatory Activity: Alisol Analogs vs. NSAIDs
Alisol F and Alisol A 24-acetate have been shown to exert potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways, including NF-κB and AMPK/mTOR.[2] This is mechanistically distinct from non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib, which primarily inhibit cyclooxygenase (COX) enzymes.
Comparative Data: Alisol Analogs vs. NSAIDs
| Parameter | Alisol F / Alisol A 24-acetate | Ibuprofen | Celecoxib | Source |
| Primary Mechanism | Inhibition of NF-κB, MAPK, STAT3; Activation of AMPK | Non-selective COX-1 and COX-2 inhibition | Selective COX-2 inhibition | [2] |
| Effect on Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent inhibition | Indirectly reduces prostaglandin-mediated inflammation | Indirectly reduces prostaglandin-mediated inflammation | [2] |
| Effect on iNOS and COX-2 Expression | Inhibition of mRNA and protein expression | No direct effect on expression | No direct effect on expression | [2] |
| Selectivity | Targets upstream signaling pathways | Non-selective for COX isoforms | Selective for COX-2 | [2] |
Experimental Protocols: Anti-Inflammatory Assays for Alisol F
Measurement of Nitric Oxide (NO) Production [2]
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat cells with various concentrations of Alisol F (e.g., 3.3, 11, 33 µM) for 2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
NF-κB Activation Assay (Western Blot for p-p65) [2]
-
Cell Treatment: Pre-treat RAW 264.7 cells with Alisol F for 2 hours, followed by LPS stimulation for 30 minutes.
-
Protein Extraction: Extract total protein using a suitable lysis buffer.
-
Western Blotting: Perform Western blotting as described previously, using primary antibodies against phospho-p65, p65, and a loading control.
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanisms of Alisol F and NSAIDs.
Experimental Workflow Visualization
Caption: General experimental workflows for assessing Alisol bioactivity.
References
- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal: Alisol Compounds versus Other Phytochemicals in Halting Cancer Cell Proliferation
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The quest for effective and less toxic cancer therapies has increasingly turned towards natural compounds. Among these, Alisol G and its derivatives, found in the rhizome of Alisma orientale, have garnered attention for their potential anti-cancer properties. This guide provides a comprehensive comparison of the inhibitory effects of Alisol compounds, specifically Alisol A and Alisol B 23-acetate, against other well-researched natural compounds—curcumin (B1669340) and resveratrol (B1683913)—on cancer cell proliferation. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their pursuit of novel cancer therapeutics.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The efficacy of a potential anti-cancer compound is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of Alisol A, Alisol B 23-acetate, curcumin, and resveratrol across a range of human cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Alisol A | HCT-116 | Colorectal Carcinoma | Dose-dependent inhibition (5-160 µM) | [1][2] |
| HT-29 | Colorectal Carcinoma | Dose-dependent inhibition (5-160 µM) | [1][2] | |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition (2.5-40 µM) | [1] | |
| SCC-9 | Oral Squamous Carcinoma | Significant reduction in viability at 100 µM | [3] | |
| HSC-3 | Oral Squamous Carcinoma | Significant reduction in viability at 100 µM | [3] | |
| Alisol B 23-acetate | A549 | Non-small Cell Lung Cancer | Significant growth reduction at 6 and 9 µM | [4] |
| NCI-H292 | Non-small Cell Lung Cancer | Dose- and time-dependent inhibition | [5] | |
| A2780 | Ovarian Cancer | Inhibition observed at 2.5-20 µM | [6] | |
| HEY | Ovarian Cancer | Inhibition observed at 2.5-20 µM | [6] | |
| HCT116 | Colon Cancer | Autophagic-dependent apoptosis at 5-20 µM | [6] | |
| SW620 | Colon Cancer | Autophagic-dependent apoptosis at 5-20 µM | [6] | |
| Curcumin | T47D | Breast Cancer (ER+) | 2.07 ± 0.08 | [7] |
| MCF-7 | Breast Cancer (ER+) | 1.32 ± 0.06 | [7] | |
| MDA-MB-231 | Breast Cancer (ER-) | 11.32 ± 2.13 | [7] | |
| MDA-MB-468 | Breast Cancer (ER-) | 18.61 ± 3.12 | [7] | |
| HCT-116 | Colorectal Carcinoma | ~10.26 - 13.31 | [8] | |
| A549 | Lung Cancer | ~33 - 52 | [9] | |
| Resveratrol | MCF-7 | Breast Cancer | ~70 - 150 | [10][11] |
| SW480 | Colorectal Carcinoma | ~70 - 150 | [10][11] | |
| HCE7 | Colon Carcinoma | ~70 - 150 | [10][11] | |
| Seg-1 | Esophageal Carcinoma | ~70 - 150 | [10][11] | |
| HL60 | Leukemia | ~70 - 150 | [10][11] | |
| HeLa | Cervical Cancer | ~200 - 250 | [12] | |
| MDA-MB-231 | Breast Cancer | ~200 - 250 | [12] | |
| A549 | Lung Cancer | ~400 - 500 | [12] |
Delving into the Mechanisms: Key Signaling Pathways
The anti-proliferative effects of these natural compounds are attributed to their ability to modulate critical signaling pathways that govern cell growth, survival, and apoptosis.
Alisol A has been shown to exert its anti-cancer effects by inactivating the PI3K/Akt signaling pathway and inhibiting the Hippo signaling pathway.[1][2] In oral cancer cells, Alisol A triggers apoptosis through the JNK/p38 MAPK-mediated cascade.[3][13][14]
Alisol B 23-acetate demonstrates its anti-proliferative activity by inhibiting the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells.[4] It also induces apoptosis via the mitochondrial pathway in human lung cancer cells.[5]
Curcumin exhibits its anti-cancer properties by inhibiting the proliferation of breast cancer cells and inducing apoptosis through the suppression of the Akt/mTOR signaling pathway.[7]
Resveratrol induces growth inhibition and S-phase arrest in several human cancer cell lines.[10][11] Its mechanism involves the impairment of oxidative phosphorylation and the induction of oxidative stress.[12]
Visualizing the Pathways
To facilitate a clearer understanding of these complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these natural compounds.
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest cells and wash with cold PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[15]
-
Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
Conclusion
This comparative guide highlights the potential of Alisol derivatives as potent inhibitors of cancer cell proliferation, with mechanisms of action targeting key signaling pathways such as PI3K/Akt/mTOR and JNK/p38 MAPK. When compared to other well-known natural compounds like curcumin and resveratrol, Alisols demonstrate comparable or, in some cases, more potent activity in specific cancer cell lines. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these promising natural compounds. The continued exploration of such phytochemicals is crucial in the development of novel and effective strategies for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivities of Alisol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of different Alisol isomers, supported by experimental data. This document summarizes key findings on their anti-inflammatory, anti-cancer, hepatoprotective, and lipid-lowering properties, offering a valuable resource for identifying promising therapeutic candidates.
Alisol isomers, a group of protostane-type triterpenoids isolated from the rhizome of Alisma orientale (a traditional Chinese medicine known as "Ze Xie"), have garnered significant attention for their diverse pharmacological effects. The subtle structural differences among these isomers, including Alisol A, Alisol B, Alisol F, and their acetate (B1210297) derivatives, lead to notable variations in their biological activities. Understanding these differences is crucial for the targeted development of new therapeutic agents.
Comparative Bioactivities of Alisol Isomers
The primary bioactivities attributed to Alisol isomers include anti-inflammatory, anti-cancer, hepatoprotective, and lipid-lowering effects. The following sections and tables provide a comparative summary of the available quantitative data for prominent Alisol isomers.
Anti-inflammatory Activity
Alisol isomers exhibit potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.
| Alisol Isomer | Assay System | Target | IC50 / Effect | Reference |
| Alisol F | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | [1][2] |
| LPS-stimulated RAW 264.7 macrophages | IL-6, TNF-α, IL-1β production | Significant inhibition | [1][2] | |
| Alisol B 23-acetate | Various | Pro-inflammatory cytokines (IL-12, IFN-γ) | Inhibition | [3] |
| Alisol A | HepG2 cells | Inflammatory cytokine expression (IL-1β, IL-6, IL-8) | Decrease | [4] |
| Alisol A 24-acetate | IL-1β-induced rat chondrocytes | NO, PGE2, TNF-α, IL-6 production | Significant reduction | [5] |
Anti-cancer Activity
Several Alisol isomers have demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.
| Alisol Isomer | Cancer Cell Line | IC50 | Reference |
| Alisol A | Human oral cancer (SCC-9) | Significant viability reduction at 100 µM | [6][7] |
| Human oral cancer (HSC-3) | Significant viability reduction at 100 µM | [6][7] | |
| Colorectal cancer (HCT-116, HT-29) | Dose-dependent cytotoxicity (5-160 µM) | [8] | |
| Alisol B 23-acetate | Non-small cell lung cancer (A549) | ~9 mM (for 50% growth reduction at 24h) | [9][10] |
| Ovarian cancer (A2780, A2780/Taxol, HEY) | Significant viability inhibition (2.5-20 µM) | [11] | |
| Alisol F 24-acetate | In combination with Doxorubicin in MCF-7/DOX cells | Enhances chemosensitivity | [12] |
Hepatoprotective Activity
Alisol isomers have shown protective effects against liver injury by reducing oxidative stress and inflammation.
| Alisol Isomer | Model | Key Findings | Reference |
| Alisol F | LPS/d-galactosamine-induced acute liver injury in mice | Decreased serum ALT and AST levels; inhibited production of TNF-α, IL-1β, and IL-6 in liver tissue. | [1][2] |
| Alisol B | High-fat diet plus CCl4-induced and CDA-diet-induced NASH in mice | Attenuated hepatic steatosis, inflammation, and fibrosis. | [13] |
| Alisol B 23-acetate | - | Reported to have hepatoprotective activities. | [11] |
Lipid-Lowering Activity
The regulation of lipid metabolism is another significant bioactivity of Alisol isomers, with several demonstrating the ability to lower cholesterol and triglyceride levels.
| Alisol Isomer | Model | Effect on Lipid Profile | Reference |
| Alisol A | ApoE-/- mice on a high-fat diet | No significant effect on serum TC, TG, LDL-C, HDL-C, but reduced aortic plaque area.[14][15] | [14][15] |
| Obese mice | Decreased plasma TC, TG, LDL-C. | [4] | |
| Alisol A 24-acetate | Hyperlipidemic mice | Significantly decreased TC, TG, and LDL-C; increased HDL-C.[16][17] | [16][17] |
| Alisol B 23-acetate | Hyperlipidemic mice | Significantly decreased TC, TG, and LDL-C; increased HDL-C.[16][17] | [16][17] |
| Advanced atherosclerotic mice | Decreased plasma TG and increased HDL-C. | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Alisol isomers for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Quantification of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of Alisol isomers are mediated through the modulation of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
References
- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells [frontiersin.org]
- 15. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Alisol G: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount in the handling and disposal of all chemical compounds. This guide provides essential information and a step-by-step workflow for the proper disposal of Alisol G, a natural product utilized in research.
While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), responsible disposal is a critical component of laboratory best practices. Adherence to institutional and local regulations is mandatory to ensure environmental protection and workplace safety.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Even when dealing with non-hazardous substances, a comprehensive safety approach minimizes risk.
Recommended PPE for Handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Generally not required if handled in a well-ventilated area. |
Always handle this compound in a well-ventilated space, such as a fume hood, to avoid the inhalation of any airborne particles. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Procedure for this compound
The disposal of non-hazardous chemical waste should be approached with the same diligence as hazardous waste to ensure a safe and compliant laboratory environment.
-
Waste Determination: Confirm that the this compound waste is not mixed with any hazardous substances. If this compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and non-leaking container.
-
The container should be compatible with the chemical properties of this compound.
-
Label the container as "Non-Hazardous Waste" and clearly identify the contents as "this compound".
-
-
Consult Local and Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific protocols on non-hazardous chemical waste disposal. Regulations can vary significantly between jurisdictions.
-
Disposal Pathway:
-
Solid Waste: In many cases, solid, non-hazardous chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained and properly labeled. However, this must be confirmed with your institution's guidelines. Some institutions may require it to be collected by their chemical waste management service.
-
Solutions: For solutions containing this compound, the disposal method depends on the solvent. If the solvent is non-hazardous and water-miscible, it may be permissible to dispose of it down the drain with copious amounts of water, provided the concentration is low and the pH is within the acceptable range for your local wastewater treatment facility. Always verify this with your EHS office. If the solvent is hazardous, the entire solution must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines and the logical workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory setting. Always prioritize safety and regulatory adherence in all chemical handling and disposal procedures.
Safeguarding Your Research: A Comprehensive Guide to Handling Alisol G
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alisol G, a natural product extracted from Rhizoma Alismatis. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Key Physical and Chemical Properties of this compound
A clear understanding of the substance's properties is the first step toward safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C30H48O4 | [1][2] |
| Molecular Weight | 472.70 g/mol | [1][2] |
| Appearance | White Powder | [3] |
| Purity | ≥98% | [1][3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 598.4 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 329.8 ± 26.6 °C | [1] |
| Storage Temperature | 2-8°C | [3] |
Operational Plan for Safe Handling of this compound
This section outlines a step-by-step protocol for the safe handling of this compound, from receiving the compound to its final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (155521-46-3) on the label match your order.[1][2]
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[4] Recommended storage is between 2-8°C.[3]
-
Keep away from incompatible materials and foodstuff containers.[4]
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][4]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in the following section.
-
Avoid contact with skin and eyes.[4]
-
When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.
-
For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wear full PPE, including respiratory protection if necessary.[2]
-
For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[2]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a sealed container for proper disposal.[2]
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][4]
-
Do not let the chemical enter drains or water courses.[2][4]
-
Contaminated packaging should also be disposed of as hazardous waste.[2]
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to use appropriate PPE to minimize exposure.[2] The selection of PPE depends on the specific handling procedure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4] Nitrile gloves are a common choice for handling chemicals.
-
Body Protection: A lab coat or other protective clothing is required. For larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a full-face respirator with an appropriate filter.[4]
Visualizing Safe Handling Workflows
To further clarify the operational procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision-making guide for selecting appropriate PPE when handling this compound.
First Aid Measures
In the event of exposure to this compound, follow these first aid measures and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes.[2]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[2]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[2]
By implementing these safety protocols and handling procedures, you can create a secure research environment for the study of this compound. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
